molecular formula C6H5Br2NO B1583238 3,5-Dibromo-6-methylpyridin-2-ol CAS No. 500587-45-1

3,5-Dibromo-6-methylpyridin-2-ol

Cat. No.: B1583238
CAS No.: 500587-45-1
M. Wt: 266.92 g/mol
InChI Key: KOBUELJRZDJHTE-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methylpyridin-2-ol is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUELJRZDJHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301325
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500587-45-1
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dibromo-6-methylpyridin-2-ol in Medicinal Chemistry

This compound is a key heterocyclic building block in the development of novel therapeutics. Its rigid pyridine scaffold, decorated with strategically placed bromine atoms and a methyl group, offers a unique combination of lipophilicity, hydrogen bonding capabilities, and sites for further chemical modification. The bromine atoms, in particular, can serve as versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures. This makes this compound a valuable intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. This guide provides a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on the underlying chemical principles and practical experimental details.

Primary Synthesis Route: Direct Dibromination of 6-Methylpyridin-2-ol

The most direct and atom-economical approach to this compound is the electrophilic bromination of the readily available starting material, 6-methylpyridin-2-ol (also known as 6-methyl-2-pyridone). The pyridin-2-ol tautomer is electron-rich, and the hydroxyl group is an activating, ortho-, para-director. This inherent reactivity directs the incoming bromine electrophiles to the 3 and 5 positions of the pyridine ring.

Reaction Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent is critical to achieving high yields and selectivity. While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can sometimes offer better control over the reaction, minimizing the formation of over-brominated byproducts. The reaction is typically carried out in a polar solvent, such as acetic acid or a chlorinated solvent, which can facilitate the polarization of the Br-Br bond or the protonation of the brominating agent, thereby increasing its electrophilicity.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product 6-methylpyridin-2-ol 6-Methylpyridin-2-ol Reaction_Step Electrophilic Aromatic Substitution 6-methylpyridin-2-ol->Reaction_Step Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Reaction_Step Solvent Solvent (e.g., Acetic Acid, Chloroform) Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: A flowchart illustrating the direct synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of activated pyridine systems.

Materials:

  • 6-Methylpyridin-2-ol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Chloroform

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes or other suitable recrystallization solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Dropping funnel (for liquid bromine)

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpyridin-2-ol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Addition of Brominating Agent:

    • Using NBS: To the stirred solution, add N-bromosuccinimide (2.0-2.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

    • Using Bromine: Cool the solution in an ice bath. Add bromine (2.0-2.2 equivalents) dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

    • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate. Be cautious of gas evolution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Parameter Value Reference
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
CAS Number 500587-45-1[1]
Melting Point 254-255 °C[2]

Alternative Synthetic Approaches

While direct bromination is the most common route, other strategies can be employed, particularly if regioselectivity is a concern with more complex substrates.

Bromination of a Pre-functionalized Pyridine

In some cases, it may be advantageous to start with a pyridine ring that already contains one of the desired bromine atoms or a group that can be converted to the hydroxyl group at a later stage. For instance, a Sandmeyer-type reaction on an aminopyridine could be employed to introduce a bromine atom, followed by subsequent bromination and hydrolysis. A patented method for the preparation of 2,5-dibromo-3-methylpyridine involves the bromination of 2-amino-3-methylpyridine followed by a Sandmeyer reaction to replace the amino group with a bromine atom[3]. While not directly applicable for the synthesis of the target molecule, it highlights a valid synthetic strategy for constructing dibrominated pyridine cores[3].

Synthesis from Acyclic Precursors

While less common for this specific target, substituted pyridines can be synthesized from acyclic precursors through various cyclization reactions. These methods offer the advantage of building the desired substitution pattern from the ground up, but often involve more steps and may result in lower overall yields.

Safety and Handling Considerations

  • Bromine (Br₂): Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Acetic acid is corrosive, and chlorinated solvents are volatile and potentially toxic. Handle these in a fume hood.

  • Neutralization: The neutralization of acidic solutions with bicarbonate can cause vigorous gas evolution. Add the bicarbonate solution slowly and with good stirring.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct dibromination of 6-methylpyridin-2-ol. The choice of brominating agent and careful control of reaction conditions are key to obtaining the desired product in high yield and purity. This guide provides a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

An In-depth Technical Guide to 3,5-Dibromo-6-methylpyridin-2-ol: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-6-methylpyridin-2-ol is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on the pyridine ring, imparts specific reactivity that makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the identification, synthesis, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical properties of this compound.

Chemical Identity
  • Chemical Name: this compound

  • Synonyms: 3,5-Dibromo-6-methyl-2(1H)-pyridinone

  • CAS Number: 500587-45-1[1]

  • Molecular Formula: C₆H₅Br₂NO[1]

  • Molecular Weight: 266.92 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Melting Point 254-255 °C[1]
Boiling Point (Predicted) 289.9 ± 40.0 °C[1]
Density (Predicted) 2.081 ± 0.06 g/cm³[1]
pKa (Predicted) 8.58 ± 0.10[1]

Part 2: Spectral Characterization

While experimental spectral data for this compound is not widely available in the public domain, this section outlines the expected spectral characteristics based on its structure and data from closely related compounds. These predictions can serve as a guide for researchers in confirming the identity and purity of synthesized or purchased material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm. A singlet for the aromatic proton at the C4 position would also be anticipated, likely in the downfield region (δ 7.0-8.0 ppm), influenced by the adjacent bromine atoms. The hydroxyl proton (OH) signal may be broad and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by six distinct signals. The methyl carbon would appear upfield (around δ 20-25 ppm). The five aromatic carbons will have shifts influenced by the substituents. The carbon bearing the hydroxyl group (C2) and the brominated carbons (C3 and C5) would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks with a 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation would likely involve the loss of bromine atoms and potentially the methyl group.

Part 3: Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis of this compound would likely proceed via the direct bromination of 6-methylpyridin-2-ol.

Synthesis_Workflow Start 6-Methylpyridin-2-ol Bromination Bromination Start->Bromination Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., Acetic Acid) Purification Purification Bromination->Purification Work-up & Crystallization Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This is a hypothetical protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 6-methylpyridin-2-ol in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring, add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) dropwise to the reaction mixture at room temperature. The stoichiometry of the brominating agent should be carefully controlled to achieve dibromination.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 4: Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural features suggest its potential as a key intermediate in several areas of chemical research, particularly in the synthesis of biologically active compounds. Halogenated pyridines are known to be important scaffolds in medicinal chemistry. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to build molecular complexity.

The presence of the hydroxyl group also offers a site for derivatization, for example, through etherification or esterification, to modulate the physicochemical properties and biological activity of the resulting molecules. Given the known biological activities of other brominated pyridines, it is plausible that derivatives of this compound could be investigated for a range of therapeutic targets.

Part 5: Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the safety information for structurally related brominated pyridine compounds, the following precautions should be observed.

Hazard Identification
  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. While detailed experimental data and specific applications are not yet widely reported, its structural features provide a clear rationale for its utility as a versatile building block. Researchers working with this compound should proceed with caution, following appropriate safety protocols, and will likely find it to be a valuable tool in the synthesis of complex molecular architectures.

References

Spectroscopic Characterization of 3,5-Dibromo-6-methylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Dibromo-6-methylpyridin-2-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the critical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. A significant focus is placed on the influence of pyridin-2-ol/pyridin-2-one tautomerism on the resulting spectral data. This guide combines theoretical principles with practical, field-proven insights to facilitate a thorough understanding and accurate interpretation of the spectroscopic data for this and related molecules.

Introduction: The Structural Duality of this compound

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. A crucial aspect of its chemical nature is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the keto or pyridinone form (3,5-Dibromo-6-methyl-1H-pyridin-2-one). This equilibrium is highly dependent on the solvent, temperature, and pH, and its understanding is paramount for the accurate interpretation of spectroscopic data.[1][2][3]

The two tautomeric forms, shown in Figure 1, possess distinct electronic and structural features that manifest differently in various spectroscopic analyses. This guide will explore the expected spectroscopic signatures of both tautomers.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The equilibrium between the aromatic hydroxy form and the non-aromatic keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, NMR can provide insights into the predominant tautomeric form in a given solvent.

Predicted ¹H NMR Spectra

Due to the unavailability of experimental spectra in public databases, ¹H NMR chemical shifts for both tautomers have been predicted using computational methods and comparison with similar structures.[4][5] The expected chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

ProtonPredicted Shift (Hydroxy Form)Predicted Shift (Keto Form)MultiplicityIntegration
-CH₃~ 2.4 - 2.6~ 2.2 - 2.4s3H
Aromatic CH~ 7.8 - 8.0~ 7.6 - 7.8s1H
-OH~ 10.0 - 13.0 (broad)-br s1H
-NH-~ 12.0 - 14.0 (broad)br s1H

Causality behind Experimental Choices: The choice of solvent is critical in determining the observed tautomer. In non-polar solvents like CDCl₃, the hydroxy form may be more prevalent, while in polar, protic solvents like DMSO-d₆, the keto form is often favored due to intermolecular hydrogen bonding.[3] The broad signals for the -OH and -NH protons are due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the two tautomers are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

CarbonPredicted Shift (Hydroxy Form)Predicted Shift (Keto Form)
-CH₃~ 18 - 22~ 16 - 20
C4~ 140 - 145~ 138 - 142
C3, C5 (C-Br)~ 105 - 115~ 100 - 110
C6~ 148 - 152~ 145 - 150
C2 (C-O/C=O)~ 155 - 160~ 160 - 165

Expertise & Experience: A key differentiator between the two tautomers in ¹³C NMR is the chemical shift of the C2 carbon. In the hydroxy form, this carbon is attached to an oxygen via a single bond and is part of an aromatic system, resulting in a chemical shift in the range of 155-160 ppm. In the keto form, this carbon is a carbonyl carbon, which is more deshielded and thus appears further downfield, typically in the 160-165 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Diagram 1: NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) add_std Add internal standard (e.g., TMS) prep_sample->add_std tune_probe Tune and match probe add_std->tune_probe shim Shim the magnet tune_probe->shim acq_1h Acquire 1H spectrum (16-32 scans) shim->acq_1h acq_13c Acquire 13C spectrum (1024-4096 scans) acq_1h->acq_13c ft Fourier Transform acq_13c->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak picking integrate->peak_pick chem_shift Chemical shift analysis peak_pick->chem_shift multiplicity Multiplicity analysis chem_shift->multiplicity integration Integration analysis multiplicity->integration structure Structure elucidation integration->structure

Caption: A stepwise workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The tautomerism of this compound will result in distinct IR spectra for each form.

Expected IR Absorptions

The key vibrational frequencies for the two tautomers are presented in Table 3.

Table 3: Expected IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

Functional GroupExpected Frequency (Hydroxy Form)Expected Frequency (Keto Form)
O-H stretch3200 - 3600 (broad)-
N-H stretch-3300 - 3500 (medium)
C=O stretch-1640 - 1680 (strong)
C=C/C=N stretch1550 - 1620 (multiple bands)1550 - 1620 (multiple bands)
C-Br stretch500 - 600500 - 600

Trustworthiness: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a definitive indicator of the presence of the keto tautomer, corresponding to the C=O stretching vibration. Conversely, a broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of the O-H group of the hydroxy tautomer.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Diagram 2: ATR-IR Spectroscopy Workflow

IR_Workflow start Start clean_crystal Clean ATR crystal (e.g., with isopropanol) start->clean_crystal end End bg_scan Acquire background spectrum clean_crystal->bg_scan place_sample Place a small amount of solid sample on the ATR crystal bg_scan->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure sample_scan Acquire sample spectrum apply_pressure->sample_scan process_spectrum Process spectrum (baseline correction, peak picking) sample_scan->process_spectrum analyze Analyze functional groups process_spectrum->analyze analyze->end

Caption: A streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

Both tautomers of this compound have the same molecular formula (C₆H₅Br₂NO) and therefore the same exact mass. The presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z (Monoisotopic)Isotopic Pattern
[M]⁺268.879A triplet of peaks at m/z ~269, 271, 273 with an approximate ratio of 1:2:1 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
[M-Br]⁺190.971A doublet of peaks with an approximate ratio of 1:1.
[M-HBr]⁺189.963A doublet of peaks with an approximate ratio of 1:1.

Authoritative Grounding: The fragmentation pattern can provide clues to the structure. For example, the loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

Diagram 3: ESI-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_sample Dissolve sample in a suitable solvent (e.g., methanol/water) load_syringe Load sample solution into a syringe dissolve_sample->load_syringe infuse Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) load_syringe->infuse optimize_params Optimize ESI source parameters (e.g., capillary voltage, gas flow) infuse->optimize_params acquire_spectrum Acquire mass spectrum in the desired mass range optimize_params->acquire_spectrum identify_molecular_ion Identify the molecular ion peak and its isotopic pattern acquire_spectrum->identify_molecular_ion analyze_fragmentation Analyze the fragmentation pattern identify_molecular_ion->analyze_fragmentation

Caption: A workflow for ESI-MS analysis via direct infusion.

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires a deep understanding of its tautomeric nature. This guide has provided a framework for interpreting the NMR, IR, and MS data of this compound, even in the absence of extensive experimental data. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers can confidently approach the structural elucidation of this and other related pyridin-2-ol derivatives. The key to a successful analysis lies in the careful consideration of the experimental conditions and their influence on the tautomeric equilibrium.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-6-methylpyridin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 3,5-Dibromo-6-methylpyridin-2-ol, a crucial step in its evaluation for potential pharmaceutical applications. Adhering to the principles of scientific integrity, this document outlines not just the "how" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: Understanding the Physicochemical Landscape

This compound is a substituted pyridine derivative with potential pharmacological activity. Its development into a viable drug candidate hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide presents a systematic approach to elucidating these key characteristics.

Known Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H5Br2NO[1]
Molecular Weight266.92 g/mol [1]
Melting Point254-255 °C[2]
Boiling Point289.9±40.0 °C (Predicted)[2]
Density2.081±0.06 g/cm3 (Predicted)[2]
pKa8.58±0.10 (Predicted)[2]
StorageSealed in dry, 2-8°C[2]

The predicted pKa of 8.58 suggests that the compound is a weak acid, and its solubility will likely be pH-dependent. The recommended storage conditions indicate potential for degradation under ambient conditions, necessitating a thorough stability assessment.

Solubility Characterization: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. We will explore both thermodynamic and kinetic solubility to build a comprehensive profile.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a given solvent.[3]

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 to assess pH-dependent solubility. Common buffer systems include phosphate, citrate, and borate. Also, select a range of pharmaceutically relevant organic solvents such as ethanol, methanol, DMSO, and propylene glycol.

  • Sample Preparation: Add an excess amount of this compound to each solvent system in screw-capped vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by filtration through a 0.22 µm filter. This step is crucial to avoid overestimation of solubility due to suspended particles.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Section 4).

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer25
pH 4.5 Buffer25
pH 7.4 Buffer25
pH 10.0 Buffer25
Water25
Ethanol25
Methanol25
DMSO25
Propylene Glycol25
pH 7.4 Buffer37
Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early drug discovery.[5]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Stability Profiling: Unveiling Degradation Pathways

A comprehensive stability study involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability. These forced degradation studies are essential for developing a stability-indicating analytical method.[6]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the degradation products are representative of those that might form under long-term storage conditions.[7]

Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions API This compound (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Expose to Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Expose to Analysis Analysis of Stressed Samples (HPLC-UV/DAD, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identification & Characterization of Degradation Products (MS, NMR) Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway

Forced Degradation Workflow. A systematic approach to identifying and characterizing degradation products.

Detailed Protocols:

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl and 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%.

    • Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Analyze samples at predetermined intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development and Validation

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) is a good starting point to ensure separation of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the API peak is well-resolved from all degradation product peaks and any other potential impurities. Peak purity analysis using a PDA detector is essential.

  • Linearity and Range: Establish a linear relationship between the detector response and the concentration of the API and its degradation products over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature).

Analytical Workflow:

Analytical_Workflow Sample Stressed Sample HPLC HPLC-UV/DAD Analysis Sample->HPLC Data Chromatographic Data (Retention Time, Peak Area, UV Spectrum) HPLC->Data LCMS LC-MS Analysis HPLC->LCMS for unknowns Quant Quantification of API and Degradation Products Data->Quant Purity Peak Purity Assessment Data->Purity Structure Structural Elucidation of Unknown Degradants LCMS->Structure

Analytical Workflow for Stability Samples. A comprehensive approach to sample analysis and degradant identification.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to support its progression through the drug development pipeline. The elucidated degradation pathways and the validated stability-indicating method will be invaluable for formulation development, manufacturing process control, and regulatory submissions. Further characterization of any identified degradation products for their potential toxicity will be a necessary subsequent step.

References

Navigating the Atomic Landscape: A Technical Guide to the Structural Elucidation of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of Substituted Pyridin-2-ols.

While a definitive, publicly archived crystal structure for 3,5-Dibromo-6-methylpyridin-2-ol is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this guide provides a comprehensive framework for its determination. The structural elucidation of such molecules is paramount in drug discovery and materials science, as the precise three-dimensional arrangement of atoms dictates a compound's physical and biological properties. This document outlines the methodologies and theoretical underpinnings required to successfully determine the crystal structure of this compound, leveraging insights from the crystallographic analysis of the closely related compound, 3,5-Dibromo-6-methylpyridin-2-amine[3][4].

The Imperative of Structural Insight in Drug Development

Pyridin-2-ol derivatives are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[5][6] The precise spatial arrangement of substituents on the pyridine ring, such as the bromine atoms and the methyl group in the target compound, can dramatically influence its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules, providing precise measurements of molecular dimensions.[7][8][9]

A Roadmap to Crystal Structure Determination: An Experimental and Theoretical Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both experimental skill and theoretical understanding. The following protocol outlines the critical stages for the structural determination of this compound.

Step 1: Synthesis and Purification

The initial and foundational step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthesis: The synthesis of this compound can be approached through various synthetic routes, often involving the bromination of a suitable pyridin-2-ol precursor.

Purification: Following synthesis, rigorous purification is essential. Techniques such as recrystallization, column chromatography, and sublimation are employed to achieve a purity of >99%. The purity of the final compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 2: Crystal Growth – The Crystallographer's Art

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination.[7] A variety of techniques should be systematically explored to obtain crystals of suitable size and quality for X-ray diffraction.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

A screening of various solvents and solvent combinations is crucial for identifying optimal crystallization conditions.

Step 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate the process of data collection, where the crystal is irradiated with X-rays from various orientations. The diffracted X-rays are detected, and their intensities are recorded.

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.

The quality of the final structure is assessed by various crystallographic metrics, such as the R-factor.

A Case Study: The Crystal Structure of 3,5-Dibromo-6-methylpyridin-2-amine

To illustrate the type of detailed structural information that can be obtained, we can examine the published crystal structure of the analogous compound, 3,5-Dibromo-6-methylpyridin-2-amine.[3][4] The molecule is reported to be almost planar.[3][4] In the crystal, molecules form inversion dimers through N—H···N hydrogen bonds.[3][4]

Table 1: Selected Crystallographic Data for 3,5-Dibromo-6-methylpyridin-2-amine [3]

ParameterValue
Chemical FormulaC₆H₆Br₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9739 (3)
b (Å)12.1152 (5)
c (Å)8.8789 (4)
β (°)115.008 (2)
Volume (ų)776.52 (6)
Z4
Density (calculated) (g/cm³)2.268

Visualizing the Process and Structure

To further clarify the experimental workflow and the anticipated molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound purification Purification (>99%) synthesis->purification crystal_growth Screening of Crystallization Conditions purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for the determination of the crystal structure of a small organic molecule.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

The determination of the crystal structure of this compound is an achievable and critical step in understanding its chemical behavior and potential applications. By following a systematic approach encompassing synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of the molecule. The insights gained from such a study, including precise bond lengths, bond angles, and intermolecular interactions, are invaluable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents and functional materials.

References

The Strategic Deployment of 3,5-Dibromo-6-methylpyridin-2-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring and its derivatives stand as a cornerstone, integral to the architecture of a multitude of therapeutic agents.[1][2][3] The pyridin-2(1H)-one moiety, in particular, is a "privileged scaffold," a structural framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[4] This guide delves into the strategic potential of a specific, yet underexplored, building block: 3,5-Dibromo-6-methylpyridin-2-ol . While direct extensive literature on this precise molecule is nascent, its structural features—a reactive di-brominated core, a lipophilic methyl group, and the versatile pyridin-2-one system—present a compelling case for its application as a versatile starting material for the synthesis of novel, biologically active compounds. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, illuminating the synthetic pathways, potential therapeutic applications, and screening methodologies to unlock the full potential of this promising scaffold.

The Molecular Blueprint: Chemical Characteristics and Synthetic Versatility

The strategic value of this compound lies in its inherent chemical reactivity. The two bromine atoms at the C3 and C5 positions are not merely passive substituents; they are functional handles that open a gateway to a vast chemical space through modern synthetic methodologies. The pyridin-2-one core can exist in equilibrium with its tautomeric form, 2-hydroxy-6-methyl-3,5-dibromopyridine, a feature that can influence its reactivity and biological interactions.

The true power of this scaffold is realized through palladium-catalyzed cross-coupling reactions, which allow for the sequential and regioselective introduction of diverse molecular fragments. This modular approach is paramount in modern medicinal chemistry for the rapid generation of compound libraries for high-throughput screening and for the fine-tuning of structure-activity relationships (SAR).

Strategic Derivatization via Cross-Coupling Reactions

The presence of two bromine atoms allows for a stepwise or one-pot derivatization, offering precise control over the final molecular architecture. The differential reactivity of the bromine atoms can be exploited to achieve regioselectivity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution or 2.2 eq. for di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can be used to probe binding pockets of target proteins or to serve as precursors for further transformations.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper co-catalyst (e.g., CuI, 0.1 eq.).

  • Reagent Addition: After degassing the reaction mixture, add the terminal alkyne (1.1 eq.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[6][7] This reaction allows for the introduction of a diverse range of primary and secondary amines, which can serve as key pharmacophoric features, such as hydrogen bond donors and acceptors.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor its progress.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination scaffold This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst Base scaffold->suzuki_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalysts Base scaffold->sonogashira_reagents buchwald_reagents R₂NH Pd Catalyst Ligand, Base scaffold->buchwald_reagents suzuki_product 3-Bromo-5-aryl-6-methylpyridin-2-ol suzuki_reagents->suzuki_product sonogashira_product 3-Bromo-5-alkynyl-6-methylpyridin-2-ol sonogashira_reagents->sonogashira_product buchwald_product 3-Bromo-5-amino-6-methylpyridin-2-ol buchwald_reagents->buchwald_product

Caption: Synthetic diversification of the core scaffold.

Potential Therapeutic Applications: From Bench to Bedside

The pyridin-2-one scaffold is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[1][2][4] By leveraging the synthetic strategies outlined above, derivatives of this compound can be tailored to target a variety of disease areas.

Anticancer Agents: Targeting Kinases and Cell Proliferation

A significant number of pyridine and pyridin-2-one derivatives exhibit potent anticancer activity, often by inhibiting key enzymes in signaling pathways that drive tumor growth, such as protein kinases.[7][8][9][10][11][12][13][14]

Mechanism of Action: Many pyridin-2-one-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[8][10] The pyridine nitrogen and the exocyclic oxygen can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP. Substituents at the C3, C5, and C6 positions can then be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • C5 Position: Introduction of bulky aryl or heteroaryl groups at the C5 position can lead to potent kinase inhibitors. The nature of these groups can be fine-tuned to achieve selectivity for specific kinases.[15]

  • C3 Position: Substitution at the C3 position with groups capable of hydrogen bonding or hydrophobic interactions can further enhance binding affinity.

  • N1 Position: Alkylation or arylation at the pyridinone nitrogen can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also influence biological activity.

Table 1: Representative Pyridine-Based Kinase Inhibitors and their Targets

CompoundTarget Kinase(s)Reported IC₅₀
Compound 36 c-Src12.5 µM[8]
Pyridine-urea 8e VEGFR-23.93 µM[1][11][14]
O-alkyl pyridine 4f PIM-10.095 µM[10]

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

  • Kinase Inhibition Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase.

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Determine the IC₅₀ value for kinase inhibition.

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compounds for 24-48 hours.

    • Fix the cells, stain them with propidium iodide, and analyze the DNA content by flow cytometry to determine the cell cycle distribution.[7][16]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream P Pyridinone Pyridin-2-one Inhibitor Pyridinone->RTK ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Kinase inhibition by pyridin-2-one derivatives.

Cardiotonic Agents: Modulating Cardiac Function

Certain pyridin-2-one derivatives, such as the approved drug Milrinone , act as potent cardiotonic agents.[6][17][18] These compounds are used in the short-term management of severe heart failure.

Mechanism of Action: Milrinone selectively inhibits phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE3 in cardiac and vascular smooth muscle leads to increased intracellular cAMP levels. In the heart, this results in a positive inotropic effect (increased contractility), while in blood vessels, it leads to vasodilation.

SAR Insights:

  • The bipyridine structure of milrinone is crucial for its activity. The pyridin-2-one ring acts as a key pharmacophore.

  • The cyano group at the C5 position and the methyl group at the C6 position are important for potency.[19]

  • Modifications to the second pyridine ring have been explored to develop analogs with improved pharmacological profiles.[19][20]

Table 2: Pyridin-2-one-based Cardiotonic Agents

DrugMechanism of ActionTherapeutic Use
Milrinone Selective PDE3 inhibitorAcute decompensated heart failure[6][18]
Amrinone Selective PDE3 inhibitorCongestive heart failure[1][18][21]

Experimental Protocol: Evaluation of Cardiotonic Activity

  • In Vitro PDE3 Inhibition Assay:

    • Isolate PDE3 from a relevant tissue source (e.g., guinea pig heart).

    • Incubate the enzyme with a fluorescently labeled cAMP substrate and varying concentrations of the test compound.

    • Measure the fluorescence polarization to determine the extent of substrate degradation.

    • Calculate the IC₅₀ for PDE3 inhibition.

  • Isolated Heart Preparation (Langendorff):

    • Perfuse an isolated rodent heart with a physiological salt solution.

    • Measure contractile force, heart rate, and coronary flow.

    • Administer the test compounds and observe their effects on cardiac parameters to assess inotropic and chronotropic activity.

Antifibrotic Agents: A Case Study of Pirfenidone

Pirfenidone is an FDA-approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[22][23][24][25][26] It is a simple substituted pyridin-2-one, underscoring the therapeutic potential of this scaffold.

Mechanism of Action: The exact mechanism of action of pirfenidone is not fully elucidated, but it is known to have both anti-inflammatory and antifibrotic effects. It is believed to downregulate the production of pro-fibrotic growth factors like transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation and differentiation.[22][25]

SAR Insights:

  • The core 5-methyl-1-phenylpyridin-2(1H)-one structure is essential for its activity.

  • Analogs with modifications at the C3 position of the pyridinone ring have been synthesized to enhance antifibrotic efficacy.[22][23]

  • Replacement of the 5-methyl group with other functionalities is an active area of research to improve the metabolic stability and reduce side effects.[25]

Experimental Protocol: Evaluation of Antifibrotic Activity

  • In Vitro Fibroblast Differentiation Assay:

    • Culture human lung fibroblasts (e.g., LL29 cells).

    • Induce differentiation into myofibroblasts by treating with TGF-β.

    • Co-treat the cells with the test compounds and assess the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen by immunofluorescence or Western blotting.[22]

  • In Vivo Bleomycin-Induced Pulmonary Fibrosis Model:

    • Induce pulmonary fibrosis in mice or rats by intratracheal administration of bleomycin.

    • Treat the animals with the test compounds orally.

    • After a specified period, assess the extent of lung fibrosis by histological analysis (e.g., Masson's trichrome staining) and by measuring the hydroxyproline content of the lung tissue.[22][23]

Conclusion and Future Perspectives

This compound represents a highly versatile and strategically valuable scaffold for modern medicinal chemistry. Its di-brominated nature provides a robust platform for the application of powerful cross-coupling methodologies, enabling the systematic and efficient generation of diverse compound libraries. The proven track record of the pyridin-2-one core in a range of therapeutic areas, including oncology, cardiology, and fibrosis, provides a strong rationale for the exploration of derivatives of this scaffold.

The future development of compounds derived from this compound will likely focus on the synthesis of highly decorated molecules with optimized pharmacokinetic and pharmacodynamic properties. The application of structure-based drug design, guided by the known binding modes of existing pyridin-2-one drugs, will be instrumental in the rational design of next-generation therapeutics. As our understanding of the biological roles of various targets continues to expand, the adaptability of this scaffold will undoubtedly position it at the forefront of the quest for novel and effective medicines.

References

An In-depth Technical Guide to the Regioselective Reactivity of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the bromine atoms at the C3 and C5 positions of 3,5-Dibromo-6-methylpyridin-2-ol. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of highly functionalized pyridine derivatives. By leveraging a combination of steric and electronic factors, selective functionalization at either bromine position can be achieved through various modern synthetic methodologies. This document delves into the mechanistic underpinnings of this regioselectivity in key transformations such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution. Detailed experimental protocols and mechanistic insights are provided to enable the strategic design of synthetic routes towards complex molecular targets.

Introduction: The Strategic Importance of this compound

The pyridin-2-ol (or 2-pyridone) scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] The presence of two chemically distinct bromine atoms in this compound offers a unique opportunity for sequential and site-selective functionalization, allowing for the rapid generation of molecular diversity from a single, readily available starting material.

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the reactivity of the C3 and C5 bromine atoms. Their respective chemical environments are uniquely defined by the adjacent substituents: the C5-bromine is flanked by a sterically demanding methyl group at C6, while the C3-bromine is situated next to the electronically influential pyridin-2-ol moiety. This inherent asymmetry is the foundation for the regioselective transformations discussed herein.

Fundamental Principles of Reactivity

The reactivity of the bromine atoms in this compound is governed by a confluence of steric and electronic effects.

2.1. Steric Hindrance

The methyl group at the C6 position exerts significant steric hindrance around the adjacent C5-bromine atom. This steric congestion can impede the approach of bulky reagents, including the large catalytic complexes often employed in cross-coupling reactions. Consequently, reactions that are sensitive to steric bulk are expected to proceed preferentially at the less hindered C3 position.

2.2. Electronic Effects

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[2] The 2-hydroxyl group exists in equilibrium with its tautomeric form, 6-methyl-3,5-dibromo-1H-pyridin-2-one. This pyridone tautomer possesses an amide-like character, with the endocyclic nitrogen atom's lone pair participating in resonance. This electronic feature influences the electron density at different positions of the ring, thereby affecting the susceptibility of the C-Br bonds to oxidative addition in palladium-catalyzed cycles and to attack by nucleophiles in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound. The choice of catalyst, ligands, base, and solvent can be tailored to favor reaction at either the C3 or C5 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[3] In the context of this compound, the regioselectivity of the Suzuki coupling is highly dependent on the reaction conditions, drawing parallels with the closely related 3,5-dibromo-2-pyrone system where selective coupling at either C3 or C5 can be achieved.[1]

Predicted Reactivity: The C3-bromine is generally more reactive towards oxidative addition with a palladium(0) catalyst due to its less sterically hindered environment and potentially more favorable electronic properties for this step of the catalytic cycle.

Diagrammatic Representation of Suzuki-Miyaura Coupling:

Suzuki_Coupling substrate This compound product_C3 3-Aryl-5-bromo-6-methylpyridin-2-ol (Major Product) substrate->product_C3 More Favorable (Less Steric Hindrance) product_C5 5-Aryl-3-bromo-6-methylpyridin-2-ol (Minor Product) substrate->product_C5 Less Favorable (Steric Hindrance) boronic_acid ArB(OH)₂ boronic_acid->product_C3 boronic_acid->product_C5 pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product_C3 pd_catalyst->product_C5 base Base (e.g., K₃PO₄) base->product_C3 base->product_C5

Caption: Regioselective Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of valuable alkynyl groups onto the pyridine core.[4] The regioselectivity of this reaction on polyhalogenated pyridines is well-documented and is influenced by the steric and electronic environment of the halogen atoms.

Predicted Reactivity: Similar to the Suzuki coupling, the less sterically encumbered C3-bromine is the preferred site for the Sonogashira reaction.

Diagrammatic Representation of Sonogashira Coupling:

Sonogashira_Coupling substrate This compound product_C3 3-Alkynyl-5-bromo-6-methylpyridin-2-ol (Major Product) substrate->product_C3 alkyne Terminal Alkyne alkyne->product_C3 pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product_C3 cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->product_C3 base Base (e.g., Et₃N) base->product_C3

Caption: Regioselective Sonogashira Coupling at the C3 Position.

Experimental Protocol: Selective Sonogashira Coupling at C3

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), add the terminal alkyne (1.2 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[5] The choice of a bulky phosphine ligand is often crucial for achieving high yields, especially with sterically hindered substrates.

Predicted Reactivity: The steric hindrance at the C5 position is expected to significantly disfavor the Buchwald-Hartwig amination at this site, leading to high selectivity for the C3 position.

Diagrammatic Representation of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination substrate This compound product_C3 3-Amino-5-bromo-6-methylpyridin-2-ol (Major Product) substrate->product_C3 amine Primary or Secondary Amine amine->product_C3 pd_precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) pd_precatalyst->product_C3 ligand Bulky Ligand (e.g., XantPhos) ligand->product_C3 base Base (e.g., Cs₂CO₃) base->product_C3

Caption: Regioselective Buchwald-Hartwig Amination at the C3 Position.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C3

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and XantPhos (5 mol%).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

Predicted Reactivity: The regioselectivity of SNAr reactions is influenced by both electronic and steric factors. The C3 position, being less sterically hindered, is a likely site for nucleophilic attack. The electronic influence of the pyridone ring can also play a role in stabilizing the Meisenheimer intermediate formed during the reaction.

Quantitative Data Summary

Reaction TypePreferred PositionKey Influencing FactorsTypical Catalyst/Reagents
Suzuki-Miyaura Coupling C3Steric hindrance at C5Pd(PPh₃)₄, K₃PO₄
Sonogashira Coupling C3Steric hindrance at C5Pd(PPh₃)₄, CuI, Et₃N
Buchwald-Hartwig Amination C3Significant steric hindrance at C5Pd₂(dba)₃, XantPhos, Cs₂CO₃
Nucleophilic Aromatic Substitution C3Steric hindrance at C5, electronic stabilizationStrong nucleophiles (e.g., alkoxides, amines)

Conclusion

The differential reactivity of the bromine atoms in this compound provides a versatile platform for the synthesis of a wide array of functionalized pyridin-2-one derivatives. The steric hindrance imposed by the C6-methyl group consistently directs palladium-catalyzed cross-coupling reactions and likely nucleophilic aromatic substitutions to the more accessible C3 position. By carefully selecting the reaction type and conditions, researchers can achieve high regioselectivity, enabling the efficient and predictable construction of complex molecular architectures for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to harness the unique reactivity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 3,5-Dibromo-6-methylpyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By synthesizing established principles of aromatic reactivity with insights into the specific electronic and steric landscape of this molecule, this document serves as a vital resource for professionals engaged in the synthesis and functionalization of novel pyridine-based scaffolds.

Introduction: The Unique Reactivity of this compound

This compound, also known as 3,5-dibromo-6-methyl-2(1H)-pyridinone, is a polysubstituted pyridine derivative. Its reactivity in electrophilic substitution is governed by the interplay of the electronic effects of its substituents: a hydroxyl group, a methyl group, and two bromine atoms. The pyridin-2-ol tautomer is in equilibrium with its pyridin-2-one form, with the latter generally being the predominant species.

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution more challenging. However, the presence of the strongly activating hydroxyl (or oxo) group and the moderately activating methyl group enhances the nucleophilicity of the ring. Conversely, the two bromine atoms are deactivating through their inductive effect but are ortho, para-directing via resonance.

In this compound, the C3 and C5 positions are occupied by bromine atoms. This steric hindrance and the electronic directing effects of the existing substituents channel the regioselectivity of further electrophilic attack exclusively to the C4 position. The C4 position is para to the strongly activating hydroxyl group and ortho to one of the bromine atoms, making it the focal point of reactivity.

Analysis of Substituent Effects on the Pyridine Ring

The collective influence of the substituents on the pyridine ring dictates the feasibility and outcome of electrophilic substitution reactions.

  • Hydroxyl Group (-OH) at C2: This is a powerful activating group with a strong +M (mesomeric) effect, donating electron density to the ring, particularly at the ortho and para positions (C3, C5, and implicitly C4 via extended conjugation).

  • Methyl Group (-CH3) at C6: This is a weakly activating group through a +I (inductive) effect and hyperconjugation, slightly increasing the electron density of the ring.

  • Bromine Atoms (-Br) at C3 and C5: These are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they also possess a +M effect through their lone pairs, which directs incoming electrophiles to the ortho and para positions.

The net effect is a pyridine ring that is activated towards electrophilic attack, specifically at the C4 position, despite the presence of two deactivating halogen substituents.

Key Electrophilic Substitution Reactions at the C4 Position

This section details the primary electrophilic substitution reactions anticipated for this compound, including proposed mechanisms and detailed experimental protocols based on analogous systems.

Nitration

Nitration introduces a nitro group (-NO2) onto the pyridine ring, a crucial functional group for further synthetic transformations.

Mechanism: The reaction proceeds via the formation of a nitronium ion (NO2+) from a mixture of concentrated nitric and sulfuric acids. The electron-rich C4 position of the pyridin-2-one attacks the nitronium ion, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores the aromaticity of the ring.

Proposed Experimental Protocol:

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of substrate) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise with stirring.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-Nitro-3,5-dibromo-6-methylpyridin-2-ol.

Reactant Reagents Product Anticipated Yield
This compoundConc. HNO3, Conc. H2SO44-Nitro-3,5-dibromo-6-methylpyridin-2-olModerate to High

Diagram of Nitration Workflow:

G cluster_start Starting Material cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_product Product start This compound in conc. H2SO4 reagents Add conc. HNO3 / conc. H2SO4 dropwise at 0-5 °C start->reagents Step 1 stir Stir at room temperature (2-4 hours) reagents->stir Step 2 quench Pour onto ice stir->quench Step 3 neutralize Neutralize with NaHCO3 quench->neutralize filter Filter and dry neutralize->filter product 4-Nitro-3,5-dibromo-6-methylpyridin-2-ol filter->product Final Product

Caption: Workflow for the proposed nitration of this compound.

Halogenation

Further halogenation at the C4 position can be achieved using appropriate halogenating agents.

Mechanism: For bromination, molecular bromine (Br2) in the presence of a Lewis acid or in a suitable solvent is commonly employed. The electrophile is either Br+ or a polarized Br-Br bond. The reaction mechanism is analogous to nitration, involving the formation of a sigma complex followed by deprotonation. For chlorination, sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be used.

Proposed Experimental Protocol (Bromination):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add molecular bromine (1.1 eq) dropwise at room temperature. A catalyst like iron(III) bromide (FeBr3) may be added to enhance reactivity.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,4,5-Tribromo-6-methylpyridin-2-ol.

Reactant Reagents Product Anticipated Yield
This compoundBr2, Acetic Acid3,4,5-Tribromo-6-methylpyridin-2-olGood to High
This compoundSO2Cl2 or NCS4-Chloro-3,5-dibromo-6-methylpyridin-2-olGood

Diagram of Halogenation Mechanism:

G Substrate This compound Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex Attack by C4 Electrophile Br+ Product 3,4,5-Tribromo-6-methylpyridin-2-ol Sigma_Complex->Product Deprotonation Deprotonation -H+

Caption: Mechanism of electrophilic bromination at the C4 position.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H), which can enhance the solubility of the molecule and serve as a handle for further functionalization.

Mechanism: The reaction typically involves fuming sulfuric acid (sulfuric acid containing dissolved SO3) or chlorosulfonic acid. The electrophile is sulfur trioxide (SO3). The C4 position attacks SO3, and subsequent proton transfer and tautomerization lead to the sulfonated product.

Proposed Experimental Protocol:

  • Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO3) at room temperature.

  • Heat the reaction mixture to 100-120 °C and maintain for 6-12 hours.

  • Monitor the reaction by taking aliquots, quenching with ice, and analyzing by HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize with a base such as calcium carbonate or sodium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3,5-Dibromo-2-hydroxy-6-methylpyridine-4-sulfonic acid.

Reactant Reagents Product Anticipated Yield
This compoundFuming H2SO4 (20% SO3)3,5-Dibromo-2-hydroxy-6-methylpyridine-4-sulfonic acidModerate
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the pyridine ring, forming a ketone. This reaction is generally difficult on pyridine rings due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, the activating groups on the target molecule may facilitate this reaction.

Mechanism: An acyl chloride or anhydride reacts with a Lewis acid (e.g., AlCl3) to form a highly electrophilic acylium ion. The C4 position of the pyridin-2-one attacks the acylium ion. The resulting sigma complex is then deprotonated to yield the acylated product.

Proposed Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl3, 2.0 eq) in a solvent like dichloromethane or nitrobenzene, add the acyl chloride (e.g., acetyl chloride, 1.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add this compound (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to afford the 4-acyl-3,5-dibromo-6-methylpyridin-2-ol.

Reactant Reagents Product Anticipated Yield
This compoundAcyl chloride, AlCl34-Acyl-3,5-dibromo-6-methylpyridin-2-olLow to Moderate

Synthetic Utility and Applications

The functionalization of this compound at the C4 position opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The introduced nitro, halo, sulfonyl, and acyl groups can be further modified to create diverse libraries of compounds for biological screening. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated. The sulfonic acid group can be converted to sulfonamides or sulfonate esters. The ketone from Friedel-Crafts acylation can undergo a variety of reactions at the carbonyl group.

Conclusion

This compound is a promising scaffold for the development of new chemical entities. Its electrophilic substitution reactions are predicted to occur selectively at the C4 position due to the strong directing effect of the C2-hydroxyl group. While direct experimental data for these reactions on this specific substrate is limited in the public domain, the protocols and mechanisms outlined in this guide, based on established principles and analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this molecule. The successful functionalization of this pyridine derivative will undoubtedly contribute to the advancement of medicinal chemistry and related fields.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3,5-Dibromo-6-methylpyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is key to accessing a diverse range of novel molecular architectures. These application notes delve into the mechanistic nuances of the reaction, with a particular focus on achieving high regioselectivity for mono- and di-arylation. Detailed, field-proven protocols are provided, along with insights into the critical parameters that govern the success of this transformation.

Introduction: The Strategic Importance of Arylated 6-Methylpyridin-2-ol Scaffolds

The 6-methylpyridin-2-ol core is a privileged scaffold in numerous biologically active compounds. The introduction of aryl or heteroaryl substituents onto this ring system via the robust and versatile Suzuki-Miyaura coupling opens up vast chemical space for the development of novel therapeutic agents and functional materials.[1][2] The starting material, this compound, offers two reactive sites for carbon-carbon bond formation, enabling the synthesis of mono- and di-substituted products.

A critical consideration for this substrate is its existence in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In solution and the solid state, the 2-pyridone tautomer is generally favored. This tautomerism influences the electronic properties of the pyridine ring and can impact the reactivity of the C-Br bonds.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

A pivotal challenge and opportunity when using this compound is controlling the regioselectivity of the coupling. The relative reactivity of the C3-Br and C5-Br bonds is influenced by a combination of steric and electronic factors, and can be manipulated by the choice of reaction conditions. Drawing analogy from the closely related 3,5-dibromo-2-pyrone system, it is established that the reaction can be directed to either the C3 or C5 position with high selectivity.[4][5]

Generally, the C5-Br bond is sterically less hindered than the C3-Br bond, which is flanked by the methyl group at C6. However, the electronic nature of the pyridone ring can render the C3 position more electron-deficient and thus more susceptible to oxidative addition. The choice of catalyst, ligand, and solvent can modulate the balance between these competing factors.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for optimal results and should be obtained from a commercial supplier or freshly distilled.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Safety: this compound and palladium catalysts should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol for Regioselective C5 Mono-Arylation

This protocol is designed to favor the coupling at the sterically more accessible C5 position.

Reaction Scheme:

C5 Mono-Arylation Workflow

Materials:

Reagent/MaterialProportions
This compound1.0 eq
Arylboronic Acid1.1 eq
Pd(PPh₃)₄3-5 mol%
Sodium Carbonate (Na₂CO₃)2.0 eq
TolueneVaries
EthanolVaries
Deionized WaterVaries

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The total solvent volume should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Di-Arylation

This protocol is designed to achieve coupling at both the C3 and C5 positions.

Reaction Scheme:

Di-Arylation Workflow

Materials:

Reagent/MaterialProportions
This compound1.0 eq
Arylboronic Acid2.5-3.0 eq
Pd(dppf)Cl₂5 mol%
Potassium Phosphate (K₃PO₄)3.0 eq
1,4-DioxaneVaries
Deionized WaterVaries

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (2.5-3.0 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ (5 mol%) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol for Sequential Di-Arylation for Unsymmetrical Products

This two-step, one-pot protocol allows for the introduction of two different aryl groups.

Reaction Scheme:

Sequential Di-Arylation Workflow

Procedure:

  • Perform the C5 mono-arylation as described in Protocol 3.2.

  • After confirming the consumption of the starting material, carefully add the second arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and Pd(dppf)Cl₂ (5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Add 1,4-dioxane to the reaction mixture.

  • Increase the temperature to 100-110 °C and continue stirring.

  • Monitor the reaction for the consumption of the mono-arylated intermediate.

  • Work-up and purify as described in Protocol 3.3.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable.
Poor quality boronic acidUse freshly opened or purified boronic acid. Consider using the corresponding boronate ester.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.
Formation of side products (e.g., homocoupling of boronic acid) Reaction temperature too highLower the reaction temperature.
Inappropriate catalyst/ligandScreen different palladium catalysts and ligands.
Low yield of di-arylated product Insufficient amount of second boronic acidIncrease the equivalents of the second boronic acid.
Deactivation of the catalystAdd a fresh portion of catalyst for the second coupling step.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of a diverse array of substituted pyridin-2-one derivatives. By carefully selecting the reaction conditions, particularly the palladium catalyst, ligand, and base, it is possible to achieve high regioselectivity for either mono- or di-arylation. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this valuable scaffold. Further optimization may be required for particularly challenging substrates, but the principles discussed herein will serve as a solid foundation for such endeavors.

References

The Versatile Architect: Harnessing 3,5-Dibromo-6-methylpyridin-2-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pyridine Building Block with Strategic Potential

In the landscape of synthetic chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of functionalized pyridines, 3,5-Dibromo-6-methylpyridin-2-ol emerges as a particularly strategic building block. Its unique arrangement of a nucleophilic hydroxyl group, a steric-directing methyl group, and two differentially reactive bromine atoms offers a powerful handle for controlled, sequential diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this versatile molecule. We will delve into its inherent chemical properties, explore its application in cornerstone cross-coupling reactions, and provide detailed, field-proven protocols to empower your synthetic endeavors.

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This equilibrium is influenced by factors such as solvent polarity and pH.[1][2] In nonpolar solvents, the hydroxypyridine form tends to predominate, while polar solvents can favor the pyridone tautomer.[1] This dynamic is not merely a structural curiosity; it profoundly impacts the electronic nature of the pyridine ring and, consequently, the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. Researchers should consider the reaction conditions carefully to favor the desired tautomeric form for optimal reactivity.

Strategic Reactivity and Regioselectivity

The two bromine atoms at the C3 and C5 positions are not created equal. The bromine at the C5 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine at the C3 position. This difference in reactivity can be exploited to achieve selective mono-functionalization, leaving the second bromine available for subsequent transformations. This regioselectivity is influenced by a combination of electronic and steric factors imparted by the adjacent methyl and hydroxyl/oxo groups. Judicious choice of catalyst, ligands, and reaction conditions can further enhance this inherent selectivity, paving the way for a modular approach to complex pyridine derivatives.[3]

Core Applications in Cross-Coupling Chemistry

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These transformations are fundamental in the synthesis of complex organic molecules, particularly in the realm of drug discovery where substituted pyridines are prevalent motifs in kinase inhibitors and other therapeutic agents.[4][5][6][7][8][9][10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-pyridine structures.[12][13][14] The reaction of this compound with boronic acids or their derivatives can be controlled to achieve either mono- or di-arylation.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14] The choice of palladium source, ligand, and base is critical for efficient and selective coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3][15]

Protocol 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is designed to favor the selective reaction at the more reactive C5 position.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Pd(PPh₃)₄99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassedIn-house

Experimental Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water start->solvent heat Heat to 85-95 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, Wash & Dry monitor->workup purify Column Chromatography workup->purify end end purify->end Isolated Product: 3-Aryl-5-bromo-6-methylpyridin-2-ol

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct installation of an alkynyl group onto the pyridine core, a valuable transformation for generating intermediates for further cyclization reactions or for creating rigid linkers in drug design.[16][17]

This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst activates the aryl bromide, while the copper acetylide, formed in situ, acts as the nucleophile for the cross-coupling.[17] The choice of base and solvent is crucial to ensure the efficiency of both catalytic cycles.

Protocol 2: Selective Sonogashira Coupling at the C5 Position

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal Alkyne≥97%Commercially Available
Pd(PPh₃)₄99%Commercially Available
Copper(I) Iodide (CuI)99%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

Experimental Procedure:

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.[18]

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in pharmaceuticals.[19][20] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[20][21] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and accommodating a broad scope of amines.[22]

Protocol 3: Mono-Amination via Buchwald-Hartwig Coupling

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (primary or secondary)≥97%Commercially Available
Pd₂(dba)₃97%Commercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)97%Commercially Available
TolueneAnhydrousCommercially Available

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Cross-Coupling Pathways

G cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig start This compound suzuki_reagents Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ start->suzuki_reagents sono_reagents Terminal Alkyne Pd(PPh₃)₄, CuI, Et₃N start->sono_reagents buch_reagents Amine Pd₂(dba)₃, Xantphos, NaOtBu start->buch_reagents suzuki_product 3-Aryl-5-bromo- 6-methylpyridin-2-ol suzuki_reagents->suzuki_product C-C bond sono_product 3-Alkynyl-5-bromo- 6-methylpyridin-2-ol sono_reagents->sono_product C-C bond buch_product 3-Amino-5-bromo- 6-methylpyridin-2-ol buch_reagents->buch_product C-N bond

Caption: Key cross-coupling reactions of the title compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, poor quality reagents/solvents, incorrect reaction temperature.Ensure reagents and solvents are anhydrous and degassed. Use fresh catalyst. Optimize reaction temperature and time.
Poor Regioselectivity Inappropriate ligand or reaction conditions.Screen different ligands (e.g., bulky vs. less bulky). Adjust the reaction temperature; lower temperatures may favor selectivity.
Formation of Side Products Homocoupling of boronic acid (Suzuki), homocoupling of alkyne (Sonogashira), hydrodehalogenation.Use a slight excess of the boronic acid or alkyne. Ensure stringent inert atmosphere conditions.
Difficulty in Purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography. Consider derivatization of the hydroxyl group to alter polarity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines. Its unique structural features allow for selective functionalization through a variety of robust and well-established cross-coupling reactions. By understanding the principles of its reactivity and carefully selecting the appropriate reaction conditions, researchers can unlock its full potential for the efficient construction of complex molecules with applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic tool in your research endeavors.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridin-2-ols

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.

3,5-Dibromo-6-methylpyridin-2-ol, in particular, is a highly valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. The two bromine atoms at the 3 and 5 positions offer orthogonal handles for sequential and site-selective functionalization through modern cross-coupling methodologies. This enables the introduction of various aryl, heteroaryl, and amino moieties, leading to the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and expert insights into the transformation of this compound into key pharmaceutical building blocks, with a focus on palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Leveraging Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, two of the most powerful transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Diagram: General Synthetic Pathways from this compound

Synthetic_Pathways start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald R₂NH intermediate1 3-Aryl-5-bromo-6- methylpyridin-2-ol suzuki->intermediate1 final_product1 Disubstituted Pyridin-2-ol (Aryl/Aryl) suzuki->final_product1 final_product3 Disubstituted Pyridin-2-ol (Amino/Aryl) suzuki->final_product3 intermediate2 3-Amino-5-bromo-6- methylpyridin-2-ol buchwald->intermediate2 final_product2 Disubstituted Pyridin-2-ol (Aryl/Amino) buchwald->final_product2 final_product4 Disubstituted Pyridin-2-ol (Amino/Amino) buchwald->final_product4 intermediate1->suzuki Ar'B(OH)₂ intermediate1->buchwald R'₂NH intermediate2->suzuki Ar'B(OH)₂ intermediate2->buchwald R'₂NH

Caption: Sequential functionalization of this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide.[2] The differential reactivity of the bromine atoms on the pyridin-2-ol ring can be exploited for site-selective functionalization. Generally, the bromine at the 5-position is more sterically accessible and electronically favored for oxidative addition to the palladium catalyst, allowing for a controlled, stepwise introduction of different aryl groups.

Experimental Protocol: Synthesis of 3-Bromo-5-(4-methoxyphenyl)-6-methylpyridin-2-ol

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.1 equiv.), potassium carbonate (3.0 equiv.), and triphenylphosphine (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Add palladium(II) acetate (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Expert Insights & Causality:
  • Choice of Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a robust and cost-effective catalytic system for many Suzuki couplings. The triphenylphosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging substrates, more electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, may be required to promote efficient oxidative addition and reductive elimination.

  • Base and Solvent System: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step. The dioxane/water solvent system is crucial for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-6-methyl-5-phenylpyridin-2-ol85
24-Fluorophenylboronic acid3-Bromo-5-(4-fluorophenyl)-6-methylpyridin-2-ol82
33-Thienylboronic acid3-Bromo-6-methyl-5-(thiophen-3-yl)pyridin-2-ol78

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction is instrumental in synthesizing aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[3] Similar to the Suzuki coupling, the reaction can be performed selectively at the 5-position of this compound.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L₂Pd(II)(Ar)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[5]

Experimental Protocol: Synthesis of 5-Amino-3-bromo-6-methylpyridin-2-ol

Materials:

  • This compound

  • Ammonia (as a solution in dioxane or an ammonia equivalent like benzophenone imine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube.

  • Solvent and Amine Source: Add anhydrous toluene, followed by the ammonia source (e.g., a 0.5 M solution of ammonia in dioxane, 1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired product.

Expert Insights & Causality:
  • Catalyst and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides.[6] The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base and Amine Source: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido complex. Using a solution of ammonia in an organic solvent or an ammonia equivalent is often more convenient and reproducible than bubbling ammonia gas through the reaction mixture.

Self-Validation and Troubleshooting

A successful protocol is a self-validating one. Consistent yields and purity are hallmarks of a well-optimized reaction.

  • Monitoring Reaction Progress: Regular analysis by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products. Incomplete conversion may necessitate a higher catalyst loading or a more active ligand.

  • Side Reactions: Potential side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeborylation. In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the bromine with a hydrogen) can sometimes be observed. Careful control of the reaction conditions, particularly the exclusion of oxygen and moisture, can minimize these side reactions.

Conclusion: A Gateway to Novel Pharmaceutical Scaffolds

This compound is a versatile and powerful building block for the synthesis of a wide range of pharmaceutical intermediates. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the controlled and efficient introduction of diverse functionalities. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable starting material in their drug discovery and development programs.

References

functionalization of the methyl group in 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of the Methyl Group in 3,5-Dibromo-6-methylpyridin-2-ol

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The this compound core, existing in tautomeric equilibrium with its 2-pyridone form, represents a "privileged scaffold" in medicinal chemistry and materials science. The two bromine atoms at the C3 and C5 positions serve as versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures. However, the true synthetic versatility of this molecule is fully realized when the C6-methyl group is strategically functionalized. This seemingly simple alkyl substituent is a gateway to a diverse array of derivatives, including alcohols, aldehydes, carboxylic acids, and extended alkyl chains, each capable of profoundly altering the molecule's steric, electronic, and pharmacological properties.

This guide provides a comprehensive overview of the primary strategies for transforming the C6-methyl group. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and explain the critical rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel molecular design.

Core Functionalization Strategies: A Triad of Chemical Transformations

The functionalization of the C6-methyl group can be broadly categorized into three key strategies: radical halogenation, direct oxidation, and base-mediated deprotonation. Each pathway opens a distinct branch of chemical space for derivatization.

G cluster_0 Functionalization Pathways start This compound halogenation Radical Halogenation (e.g., NBS, AIBN) start->halogenation  Strategy 1 oxidation Oxidation (e.g., KMnO4, SeO2) start->oxidation  Strategy 2 deprotonation Deprotonation (e.g., n-BuLi, LDA) start->deprotonation  Strategy 3 bromomethyl 3,5-Dibromo-6-(bromomethyl)pyridin-2-ol halogenation->bromomethyl Versatile Intermediate aldehyde 3,5-Dibromo-2-hydroxy- 6-pyridinecarboxaldehyde oxidation->aldehyde Selective acid 3,5-Dibromo-2-hydroxy- 6-pyridinecarboxylic Acid oxidation->acid Strong lithiated Lithiated Intermediate deprotonation->lithiated Nucleophile Generation alkylated 6-Alkyl/Arylmethyl Derivative lithiated->alkylated Reaction with Electrophile (E+)

Figure 1: Overview of primary functionalization strategies for the C6-methyl group.

Strategy 1: Radical Halogenation - Creating a Versatile Electrophilic Handle

The most common and arguably most useful initial transformation is the free-radical bromination of the methyl group. This converts the relatively inert C-H bonds into a C-Br bond, creating a potent electrophilic site for subsequent nucleophilic substitution reactions.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism. N-Bromosuccinimide (NBS) is the reagent of choice as it maintains a low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture, which minimizes competitive electrophilic aromatic substitution on the pyridone ring.[1] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical energy (UV light) is required to initiate the process by generating a bromine radical (Br•). This radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridinylmethyl radical, which subsequently reacts with Br₂ to form the product and propagate the chain.

G Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 R• AIBN->Initiator_Radical Heat (Δ) Br_Radical Br• Initiator_Radical->Br_Radical + NBS NBS NBS Start_Mat R-CH3 Pyridyl_Radical R-CH2• Start_Mat->Pyridyl_Radical + Br• Product R-CH2Br Pyridyl_Radical->Product + Br2 Pyridyl_Radical:e->Product:w Product:s->Start_Mat:n Generates new Br• to continue chain Br_Radical_Prop Br•

Figure 2: Simplified mechanism of NBS-mediated radical bromination.

Experimental Protocol: Synthesis of 3,5-Dibromo-6-(bromomethyl)pyridin-2-ol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous CCl₄ (or MeCN) to create a ~0.1 M solution.

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 - 0.1 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) and maintain for 4-6 hours. The reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ (1x), saturated Na₂S₂O₃ (1x) to quench any remaining bromine, and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-Dibromo-6-(bromomethyl)pyridin-2-ol.

Strategy 2: Oxidation - Accessing Higher Oxidation States

Direct oxidation of the methyl group provides access to the corresponding aldehyde and carboxylic acid, which are invaluable functional groups for forming amides, esters, and for reductive amination.

A. Selective Oxidation to the Aldehyde

Stopping the oxidation at the aldehyde stage can be challenging. Selenium dioxide (SeO₂) is a classic reagent for this transformation, though it is highly toxic and requires careful handling.

Mechanistic Rationale: The reaction with SeO₂ is thought to proceed through an ene reaction followed by a[2][3]-sigmatropic rearrangement. This process is generally effective for activated methyl groups, such as the one in this scaffold.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-hydroxy-6-pyridinecarboxaldehyde

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane and Water (e.g., 95:5 v/v)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a flask equipped for reflux, suspend this compound (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 - 1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 100°C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the pad thoroughly with dioxane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography to isolate the desired aldehyde.

B. Vigorous Oxidation to the Carboxylic Acid

Forcing the oxidation to the carboxylic acid is more straightforward and can be achieved with strong oxidizing agents like potassium permanganate (KMnO₄).

Mechanistic Rationale: The reaction with hot, basic KMnO₄ involves repeated hydrogen abstraction from the methyl group, eventually leading to the formation of a carboxylate salt. Acidic workup protonates the salt to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-hydroxy-6-pyridinecarboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of aqueous NaOH or K₂CO₃.

  • Heat the solution to 80-90°C.

  • Add KMnO₄ (3.0 - 4.0 eq) portion-wise over 1-2 hours, maintaining the temperature. A brown precipitate of MnO₂ will form.

  • Continue heating until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the MnO₂. To aid in removal, a small amount of NaHSO₃ can be added to the cooled mixture to reduce excess MnO₄⁻ and MnO₂.

  • Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the product precipitates out (typically pH 2-3).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Strategy 3: Deprotonation and Alkylation - Building Carbon-Carbon Bonds

Treating the methyl group with a strong, non-nucleophilic base generates a carbanion that can react with a wide range of electrophiles, enabling the formation of new C-C bonds.

Mechanistic Rationale & Challenges

The protons of the C6-methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and the ability of the resulting anion to be stabilized by resonance. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can effect this deprotonation.[4][5] However, several competing pathways exist:

  • Ring Metallation: The protons on the pyridine ring itself can be abstracted.

  • N-H Deprotonation: The pyridone N-H is acidic and will be deprotonated first.

  • Nucleophilic Addition: n-BuLi can add to the carbonyl of the pyridone tautomer.

To favor deprotonation of the methyl group, a hindered base like LDA at very low temperatures (-78 °C) is the preferred method.[6][7] Using at least two equivalents of the base is necessary to first deprotonate the pyridone N-H (or O-H) and then the methyl group.

References

Application Notes and Protocols for O-Alkylation of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of O-Alkylated Pyridines

Substituted pyridines are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their versatile scaffold allows for fine-tuning of physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles.[1] Among these, the 2-pyridone motif is of particular interest due to its ability to act as a hydrogen bond donor and acceptor, and as a bioisostere for various functional groups.[5] The alkylation of 2-pyridones is a critical transformation, leading to two possible isomers: the N-alkylated and the O-alkylated products. While N-alkylation is often explored, the selective synthesis of O-alkylated pyridines, or 2-alkoxypyridines, provides access to a distinct chemical space with significant therapeutic potential. These derivatives are key intermediates in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds.[5][6]

3,5-Dibromo-6-methylpyridin-2-ol is a valuable starting material, offering multiple points for diversification. The bromine atoms can be utilized for cross-coupling reactions, while the methyl group can be functionalized. Selective O-alkylation of the pyridin-2-ol functionality unlocks a pathway to a diverse array of 2-alkoxy-3,5-dibromo-6-methylpyridine derivatives, which are promising scaffolds for the development of novel therapeutics. This guide provides a detailed exploration of the principles and protocols for achieving selective O-alkylation of this substrate.

Understanding the Reaction: A Tale of Two Nucleophiles

The alkylation of this compound presents a classic case of regioselectivity involving an ambident nucleophile. The pyridone can exist in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates a pyridinolate anion, which has two nucleophilic centers: the nitrogen atom and the oxygen atom.

The outcome of the alkylation reaction, whether it proceeds via N-alkylation or O-alkylation, is governed by a delicate interplay of several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory and kinetic versus thermodynamic control. Generally, the nitrogen anion is considered "softer" and the oxygen anion "harder".

Several factors can be manipulated to favor the desired O-alkylation product:

  • The Counter-ion: The nature of the cation associated with the pyridinolate anion is crucial. "Hard" cations, such as Ag⁺, preferentially associate with the "hard" oxygen atom, promoting O-alkylation. In contrast, "softer" alkali metal cations like Na⁺ or K⁺ often favor N-alkylation.[6][7]

  • The Alkylating Agent: While not as dominant as the counter-ion effect, the nature of the electrophile can play a role. According to some studies, harder electrophiles might be expected to favor reaction at the harder oxygen center.

  • The Solvent: The choice of solvent influences the solvation of the cation and the nucleophilicity of the anionic centers. Nonpolar, aprotic solvents are often preferred for O-alkylation, particularly in silver-mediated reactions, as they do not strongly solvate the cation, allowing it to remain coordinated to the oxygen.[7]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetically controlled product.

The following diagram illustrates the competing N- versus O-alkylation pathways:

G cluster_0 This compound cluster_1 Deprotonation cluster_2 Alkylation (R-X) start This compound base Base (e.g., Ag2CO3, NaH) start->base Deprotonation anion Pyridinolate Anion (Ambident Nucleophile) base->anion N_alk N-Alkylation Product (1-Alkyl-3,5-dibromo-6-methylpyridin-2-one) anion->N_alk Favored by: - Alkali metal counter-ions - Polar aprotic solvents O_alk O-Alkylation Product (2-Alkoxy-3,5-dibromo-6-methylpyridine) anion->O_alk Favored by: - Ag+ counter-ion - Nonpolar solvents - Microwave irradiation G start Start reactants Combine this compound, alkylating agent, Ag2CO3, and hexane in a microwave vial start->reactants microwave Microwave Irradiation (150 °C, 10-20 min) reactants->microwave filtration Cool and filter through celite microwave->filtration concentration Concentrate the filtrate filtration->concentration purification Purify by column chromatography concentration->purification product Pure 2-Alkoxy-3,5-dibromo-6-methylpyridine purification->product

References

Advanced Protocol for the Purification of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols for the purification of 3,5-Dibromo-6-methylpyridin-2-ol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both procedural accuracy and a deep understanding of the methodology. This protocol is designed to be a self-validating system, incorporating in-process checks to ensure the highest purity of the final compound.

Compound Profile and Purification Strategy

Before commencing any purification, it is crucial to understand the physicochemical properties of this compound. This knowledge informs the selection of appropriate purification techniques and solvents.

PropertyValueSource
CAS Number 500587-45-1[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Melting Point 254-255 °C[1]
Appearance Off-white to light yellow solid[2]
pKa (Predicted) 8.58 ± 0.10[1]
Storage Sealed in a dry environment at 2-8°C[1]

The high melting point of this compound suggests a crystalline solid, making recrystallization an excellent primary purification method. For mixtures with closely related impurities, column chromatography is a powerful secondary technique. The purification strategy outlined below employs both methods to achieve high purity.

Pre-Purification: Understanding Potential Impurities

The effectiveness of any purification protocol is enhanced by an understanding of the potential impurities. While the direct synthesis of this compound is not extensively detailed in readily available literature, we can infer potential impurities from the synthesis of related brominated pyridines.[3]

Common Impurities May Include:

  • Starting Materials: Unreacted 6-methylpyridin-2-ol.

  • Monobrominated Species: 3-bromo-6-methylpyridin-2-ol or 5-bromo-6-methylpyridin-2-ol.

  • Isomeric Dibromides: Other isomers of dibromo-6-methylpyridin-2-ol.

  • Reagents and Byproducts: Residual brominating agents or their byproducts.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the purification process.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization. Given that the melting point of this compound was determined after recrystallization from a mixture of benzene and 95% ethanol, and a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, is recrystallized from methanol, alcohols and aromatic hydrocarbons are excellent starting points.[1][4]

Recommended Solvents: Ethanol, Methanol, or a mixture of Ethanol and Water.

Step-by-Step Recrystallization Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) while stirring and heating to dissolve the solid completely. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried solid should be determined and compared to the literature value (254-255 °C) to assess purity.

Protocol 2: Column Chromatography

For mixtures that are not effectively separated by recrystallization, silica gel column chromatography is the preferred method. The key to a successful separation is the selection of an appropriate mobile phase (eluent).

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

Mobile Phase Selection (Eluent):

The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. A good starting point for brominated pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]

Step-by-Step Column Chromatography Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The solvent system that gives good separation between the desired product and impurities should be used.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_assessment Purity Assessment cluster_end End Product Start Crude this compound TLC_Analysis TLC Analysis of Crude Product Start->TLC_Analysis Recrystallization Recrystallization (e.g., Ethanol/Water) TLC_Analysis->Recrystallization If few, well-separated spots Column_Chromatography Column Chromatography (Silica Gel, Hexanes:EtOAc) TLC_Analysis->Column_Chromatography If multiple/close spots Purity_Check_1 Purity Check (TLC, MP) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, MP) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography If impure Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 If pure Purity_Check_2->Recrystallization If impure and solid Pure_Product_2 Pure Product Purity_Check_2->Pure_Product_2 If pure

Caption: Purification workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

The successful purification of this compound relies on a systematic approach that begins with an understanding of the compound's properties and potential impurities. By following the detailed protocols for recrystallization and column chromatography, and by using in-process purity checks, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development.

References

large-scale synthesis of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3,5-Dibromo-6-methylpyridin-2-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound (CAS: 500587-45-1), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The protocol herein is designed for scalability, emphasizing robust process controls, stringent safety measures, and detailed analytical validation. We delve into the mechanistic underpinnings of the electrophilic bromination, offer a step-by-step protocol optimized for yield and purity, and address the critical safety considerations inherent in handling molecular bromine on an industrial scale.

Introduction and Significance

This compound is a halogenated pyridine derivative whose structural motif is a valuable building block in medicinal chemistry. The presence of two bromine atoms provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures with potential therapeutic activities.[3][4] Its derivatives have been investigated for a range of biological applications, highlighting the importance of a reliable and scalable synthetic route to access this key intermediate.[5] This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries, providing the technical insights necessary to transition this synthesis from the laboratory bench to pilot-plant or manufacturing scale.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved via the direct electrophilic bromination of 6-methylpyridin-2-ol. The pyridin-2-ol tautomer is favored and the hydroxyl group at the C2 position is a potent activating group, directing electrophilic substitution to the electron-rich C3 and C5 positions.

Reaction Scheme:

Mechanistic Rationale: The electron-donating nature of the hydroxyl group increases the nucleophilicity of the pyridine ring, making it susceptible to attack by an electrophile like bromine (Br₂). The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the bromine molecule is polarized, and the π-electrons of the pyridine ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity, yielding the brominated product. The strong activation by the hydroxyl group allows for the straightforward introduction of two bromine atoms onto the ring.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield and Purity in 3,5-Dibromo-6-methylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,5-Dibromo-6-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance your synthetic outcomes.

The synthesis of this compound involves the electrophilic aromatic substitution on the 6-methylpyridin-2-ol core. While seemingly straightforward, achieving high yield and purity is often complicated by issues of regioselectivity and the formation of side products. The pyridine ring's inherent electronic properties, combined with the directing effects of the hydroxyl and methyl substituents, create a complex reactive landscape. This guide will equip you with the knowledge to navigate these challenges effectively.

Part 1: Frequently Asked Questions - Mechanism and Regioselectivity

This section addresses fundamental questions about the reaction mechanism, providing the foundational knowledge needed to make informed experimental decisions.

Q1: I am getting a mixture of brominated products. What determines the regioselectivity in the bromination of 6-methylpyridin-2-ol?

A: The regiochemical outcome is a classic example of competing directing effects in a heterocyclic system. You have three factors at play:

  • The Pyridin-2-ol Tautomer: 6-methylpyridin-2-ol exists in equilibrium with its tautomer, 6-methyl-2-pyridone. In solution, the pyridone form often predominates and is highly activated towards electrophilic substitution.

  • The Hydroxyl/Amide Group (-OH/-NH): This is a powerful electron-donating group (EDG) and is ortho, para-directing.[1] In the pyridone tautomer, the amide nitrogen directs electrophilic attack to the 3- and 5-positions.

  • The Methyl Group (-CH₃): This is a weaker electron-donating group and is also ortho, para-directing. It activates the 3- and 5-positions.

  • The Ring Nitrogen: In a standard pyridine ring, the nitrogen atom is electron-withdrawing, deactivating the ring and directing electrophiles to the C3 and C5 positions.[1]

For 6-methylpyridin-2-ol, the powerful ortho, para-directing effect of the hydroxyl/amide group dominates, strongly activating the 3- and 5-positions for bromination. The methyl group further reinforces this activation. This alignment of directing effects is why dibromination at the 3 and 5 positions is the expected outcome. However, controlling the reaction to prevent a mixture of mono-brominated (at C3 or C5) and di-brominated products requires careful control of stoichiometry and conditions.

Q2: Why is direct electrophilic halogenation of pyridines often difficult, and what makes this substrate different?

A: The direct electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is challenging because the electronegative nitrogen atom deactivates the ring, making it less reactive than benzene.[1] This typically requires harsh conditions, such as fuming sulfuric acid (oleum) and high temperatures, which can lead to low yields and side reactions.[2]

However, 6-methylpyridin-2-ol is an "activated" pyridine. The presence of the electron-donating hydroxyl group (in its pyridone tautomer form) significantly increases the electron density of the ring, making it much more susceptible to electrophilic attack under milder conditions. The reactivity of pyridones in bromination is often compared to that of phenoxide ions.[3]

Q3: Can the methyl group be brominated by mistake?

A: Yes, side-chain bromination at the benzylic-like methyl group is a potential side reaction, but it typically occurs under different conditions than aromatic bromination.[4] Free-radical bromination, often initiated by UV light or radical initiators (like AIBN) and using reagents like N-bromosuccinimide (NBS) in a non-polar solvent like CCl₄, would favor substitution on the methyl group. To avoid this, ensure your reaction is performed in the dark and avoid conditions that promote radical formation. Electrophilic conditions (using Br₂ with a polar solvent or a Lewis acid) strongly favor bromination on the electron-rich aromatic ring.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem: Low or Inconsistent Yield of this compound

A low final yield is the most common complaint. The cause can often be traced to one of three areas: incomplete reaction, product degradation, or inefficient purification.

The following diagram outlines a systematic approach to diagnosing the cause of low yield.

G cluster_tlc TLC/LC-MS Analysis start Low Yield Observed tlc_check Analyze crude reaction mixture by TLC/LC-MS start->tlc_check sm_present Significant starting material remains? tlc_check->sm_present streaking Baseline streaking or many faint spots? tlc_check->streaking complex_mixture Complex mixture of spots near product? tlc_check->complex_mixture cause_incomplete Cause: Incomplete Reaction sm_present->cause_incomplete sol_incomplete Solution: - Increase reaction time - Increase temperature moderately - Check bromine stoichiometry/purity sm_present->sol_incomplete cause_degradation Cause: Product Degradation streaking->cause_degradation sol_degradation Solution: - Run reaction at lower temperature (e.g., 0°C) - Use a milder work-up (e.g., Na₂S₂O₃ quench) - Check pH during work-up streaking->sol_degradation cause_side_reactions Cause: Side Reactions / Poor Selectivity complex_mixture->cause_side_reactions sol_side_reactions Solution: - Add bromine solution dropwise at 0°C - Use a less aggressive brominating agent (e.g., NBS) - Re-evaluate solvent choice complex_mixture->sol_side_reactions cause_incomplete->sol_incomplete cause_degradation->sol_degradation cause_side_reactions->sol_side_reactions

Caption: A logical workflow for troubleshooting low yields.

Problem: Formation of Multiple Products and Purification Difficulties

Even with a complete reaction, the formation of isomers and over-brominated species can drastically reduce the isolated yield of the desired product.

Observation Potential Cause Scientific Explanation & Troubleshooting Steps
Significant amount of mono-bromo product Insufficient Brominating AgentThe reaction proceeds stepwise. The first bromination is typically faster than the second. Solution: Ensure at least 2.0-2.2 equivalents of the brominating agent (e.g., Br₂) are used. Add the agent slowly to maintain control.
Presence of a tri-bromo byproduct Over-bromination / Harsh ConditionsAlthough the 3 and 5 positions are most activated, harsh conditions (high temperature, excess bromine) can force a third bromine atom onto the ring or methyl group. Solution: Use a precise stoichiometry of bromine (max 2.2 eq). Add the bromine dropwise at a low temperature (0-5 °C) to dissipate heat and control the reaction rate.[5]
Difficult separation of product from impurities Similar PolarityHalogenated isomers often have very similar polarities, making chromatographic separation challenging. Solution: 1. Recrystallization: This is often the most effective method. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where the desired product has high solubility at high temperature and low solubility at room temperature, while impurities remain in solution. 2. Chromatography: If necessary, use a high-performance silica gel and a shallow solvent gradient to improve separation.

Part 3: Optimized Experimental Protocol

This protocol is a synthesized procedure based on established principles of pyridine bromination.[2][5][6] It is designed to maximize yield and selectivity.

Materials:

  • 6-methylpyridin-2-ol (1.0 eq)

  • Glacial Acetic Acid (10-15 mL per gram of starting material)

  • Bromine (2.1 eq)

  • Sodium Hydroxide solution (10% w/v)

  • Sodium Thiosulfate solution (10% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 6-methylpyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. A precipitate should form.

  • Neutralization & Work-up: Slowly add 10% sodium hydroxide solution to neutralize the acetic acid until the pH is ~7-8. If the solution has a persistent orange/brown color from excess bromine, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude solid. Perform recrystallization from hot ethanol to yield pure this compound as a solid.

Part 4: Reaction Visualization

Understanding the reaction pathway is key to controlling it.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM 6-Methylpyridin-2-ol Br2_1 + Br₂ (1 eq) SM->Br2_1 SideChain Side-chain Bromination Product SM->SideChain + NBS / Light (Radical Conditions) MonoBromo 3-Bromo-6-methylpyridin-2-ol (Intermediate) Br2_1->MonoBromo Br2_2 + Br₂ (1 eq) MonoBromo->Br2_2 Product This compound Br2_2->Product OverBrom Tri-bromo Product Product->OverBrom + Excess Br₂ / Heat

Caption: The synthetic pathway and potential side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering difficulties with the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-6-methylpyridin-2-ol. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common obstacles and achieve optimal reaction outcomes.

The functionalization of pyridin-2-ol (or its tautomer, 2-pyridone) scaffolds is a critical task in medicinal chemistry, as these motifs are prevalent in a wide range of biologically active compounds. The Suzuki-Miyaura reaction is a powerful tool for this purpose, but the unique electronic and structural properties of this compound present a specific set of challenges. This guide moves beyond standard protocols to address the nuanced causality behind experimental choices.

Core Technical Challenges & Their Origins

The primary difficulties in the Suzuki coupling of this substrate stem from a combination of factors inherent to its structure. These include catalyst inhibition by the pyridine nitrogen, the poor reactivity of 2-halopyridines (a phenomenon often called the "2-pyridyl problem"), and the potential for undesired side reactions.[1][2][3] The presence of two bromine atoms also introduces the challenge of controlling regioselectivity.

Core_Challenges cluster_substrate This compound cluster_problems Common Experimental Failures cluster_causes Underlying Root Causes S Substrate Structure C1 Catalyst Inhibition (Pyridine N-Pd Coordination) S->C1 inherent properties C2 Slow Oxidative Addition (Electron-rich Pyridone) S->C2 inherent properties C4 Competitive Reactivity (C3-Br vs. C5-Br) S->C4 inherent properties P1 Low or No Conversion P2 Poor Regioselectivity (Mixture of Mono- & Di-arylated) P3 Byproduct Formation (Debromination, Homocoupling) C1->P1 leads to C2->P1 leads to C3 Protodeboronation (Boronic Acid Instability) C3->P1 leads to C4->P2 leads to C5 Catalyst Decomposition / Oxygen Contamination C5->P3 leads to Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check1 Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvent) Start->Check1 Decision1 Reagents OK? Check1->Decision1 Fix1 Use fresh/purified reagents. Ensure base is finely powdered. Use anhydrous/degassed solvents. Decision1->Fix1 No Check2 Evaluate Catalyst System (Precatalyst + Ligand) Decision1->Check2 Yes Fix1->Check1 Decision2 Is ligand appropriate for challenging substrate? Check2->Decision2 Fix2 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading (2-5 mol%). Decision2->Fix2 No Check3 Assess Reaction Conditions (Base, Solvent, Temperature) Decision2->Check3 Yes Fix2->Check2 Decision3 Conditions Optimized? Check3->Decision3 Fix3 Screen bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, Toluene, THF). Increase temperature incrementally. Decision3->Fix3 No Success Reaction Optimized Decision3->Success Yes Fix3->Check3 Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OA->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl Boronate R-B(OR)₂ + Base Boronate->Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-R (Product) RE->Product Substrate Ar-Br (Pyridinol Substrate) Substrate->OA

References

Technical Support Center: Purification of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dibromo-6-methylpyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, offering troubleshooting advice and detailed protocols based on established chemical principles and field experience.

Introduction

This compound is a halogenated pyridine derivative. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The purification of this compound can be challenging due to the potential for impurities from the synthesis, such as regioisomers, starting materials, and by-products. This guide provides a structured approach to overcoming these purification hurdles.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy. Below is a summary of available data; however, it is important to note that experimental data for this specific compound is not extensively published. Researchers should consider experimental determination of key properties like solubility and melting point for their specific batches.

PropertyValue/InformationSource
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol Inferred
CAS Number 500587-45-1[1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Sparingly soluble in nonpolar solvents like hexanes.Inferred from related structures[3]
Melting Point Not reported in provided search results. Experimental determination is recommended.
Boiling Point Not reported in provided search results. Likely to decompose at high temperatures.[1]

Purification Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue, but I expect a solid. What are the likely causes and how can I resolve this?

Answer:

A dark, oily crude product suggests the presence of significant impurities that are depressing the melting point of your compound. The color may also indicate the formation of colored by-products, possibly from degradation.

Potential Causes:

  • Incomplete Reaction: Residual starting materials or intermediates can result in an impure mixture.

  • Side Reactions: The bromination of pyridinols can sometimes lead to the formation of over-brominated or other isomeric by-products.

  • Degradation: The product might be sensitive to heat or air, leading to decomposition during workup.

Troubleshooting Steps:

  • Initial Analysis: Before attempting purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) to visualize the number of components.

  • Aqueous Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Follow this with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Carefully remove the solvent under reduced pressure, avoiding excessive heat to prevent further degradation.

  • Attempt Crystallization: Even if the product is an oil, attempting to induce crystallization can be effective. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly cooling it. Adding a non-polar "anti-solvent" (like hexanes or heptane) dropwise to a solution of the oil in a more polar solvent (like DCM or ethyl acetate) can also induce precipitation.

Question 2: My TLC plate shows multiple spots. What are the probable impurities, and how can I identify them?

Answer:

Multiple spots on a TLC plate confirm the presence of impurities. For a bromination reaction to produce this compound, the likely impurities are:

  • Starting Material: Unreacted 6-methylpyridin-2-ol.

  • Mono-brominated Intermediates: 3-Bromo-6-methylpyridin-2-ol or 5-Bromo-6-methylpyridin-2-ol. These are common if the bromination is incomplete.

  • Regioisomers: Depending on the synthetic route, other dibromo-isomers might be present.

  • Solvent and Reagent Residues: Non-volatile residues from the reaction or workup.

Identification Strategy:

  • Co-spotting: If you have access to the starting material, run a TLC with a lane for your crude product, a lane for the starting material, and a "co-spot" lane with both. If a spot in your crude product matches the Rf of the starting material, it's likely unreacted starting material.

  • Staining: Use different visualization techniques. A potassium permanganate stain can indicate the presence of oxidizable functional groups, which might help differentiate between product and by-products.

  • Spectroscopic Analysis: For a more definitive identification, you will need to isolate the impurities, which can be done via column chromatography. Once isolated, techniques like NMR spectroscopy and Mass Spectrometry can provide structural information.

Question 3: I'm struggling with recrystallization. The yield is very low, or the product doesn't crystallize at all. What is your advice?

Answer:

Recrystallization is a powerful technique but requires careful solvent selection. For a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, recrystallization from methanol was successful[3][4]. This is a good starting point.

Troubleshooting Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents in small test tubes:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Ethyl Acetate

    • Non-polar: Toluene, Heptane, Hexanes

  • Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common system to try would be Ethyl Acetate/Hexanes or Methanol/Water.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution.

    • Patience: Some compounds take a long time to crystallize. Allow the solution to stand undisturbed, sometimes for several days.

Question 4: I am performing silica gel column chromatography, but my compound is streaking or my separation is poor. How can I improve this?

Answer:

Column chromatography is a reliable method for purifying brominated pyridines.[5][6] Streaking and poor separation are common issues that can often be resolved by adjusting the mobile phase.

Troubleshooting Column Chromatography:

  • TLC Optimization: Before running a column, always optimize your solvent system using TLC. The ideal mobile phase should give your product an Rf value of ~0.3 and good separation from impurities.

  • Reducing Streaking: Streaking on silica gel often indicates that the compound is too polar for the chosen eluent or that it is acidic or basic.

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Add a Modifier: For pyridinol compounds, which can be slightly acidic and interact strongly with silica, adding a small amount of an acid or base to the mobile phase can improve peak shape. Try adding 0.5-1% acetic acid or triethylamine to your eluent system. Be sure your compound is stable to these conditions.

  • Improving Separation:

    • Use a Gradient: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your compound and then more polar impurities.

    • Dry Loading: If your crude product is not very soluble in the mobile phase, consider "dry loading." Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

Question 5: How can I confirm the purity and identity of my final product?

Answer:

After purification, it is crucial to confirm the purity and verify the identity of this compound.

Recommended Analytical Techniques:

  • TLC: Run a final TLC of your purified product. It should show a single spot.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the expected signals for the methyl group and the aromatic proton, with the correct integration and splitting patterns. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The isotopic pattern for two bromine atoms is very characteristic and should be observed.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A reverse-phase method, similar to those used for other bromo-pyridines, with a C18 column and a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) would be a good starting point.[7]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent(s) should be determined by preliminary solubility tests as described in the troubleshooting section.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., methanol) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is adapted from standard procedures for purifying similar compounds.[6]

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (or dry load as described previously) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC (Generic Method)

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a high percentage of A, and linearly increase the percentage of B over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely around 254 nm).

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the compound in acetonitrile or methanol.

FAQs

Q: What are the primary safety concerns when handling this compound? A: While specific toxicity data for this compound is not readily available, it is prudent to treat it as a hazardous chemical. Many halogenated organic compounds can be toxic and irritants.[8] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How should I store my purified this compound? A: Store the compound in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Q: Can I use Normal Phase Chromatography instead of Reverse Phase for HPLC analysis? A: Yes, normal phase HPLC (with a silica or diol column and a non-polar mobile phase like hexane/isopropanol) can also be used. However, reverse-phase HPLC is generally more common and often provides better reproducibility for this class of compounds.

Visualizations

General Purification Workflow

G cluster_start Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Analysis & Storage crude Crude Product (Oil or Impure Solid) tlc TLC Analysis crude->tlc Assess purity recryst Recrystallization tlc->recryst Few spots, crystallization feasible column Column Chromatography tlc->column Multiple/close spots, oily product final_product Purified Solid recryst->final_product column->final_product purity_check Purity & Identity Check (NMR, MS, MP, HPLC) final_product->purity_check Confirm structure purity_check->recryst Re-purify if needed storage Store Appropriately purity_check->storage Store if pure

Caption: General workflow for the purification and analysis of this compound.

Decision Tree for Purification Method Selection

G start Is the crude product a solid? is_solid Yes start->is_solid is_oil No (Oil/Tar) start->is_oil tlc_solid TLC shows one major spot with minor, well-separated impurities? is_solid->tlc_solid tlc_oil Run preliminary TLC is_oil->tlc_oil try_recryst Attempt Recrystallization tlc_solid->try_recryst Yes run_column Perform Column Chromatography tlc_solid->run_column No tlc_oil->run_column recryst_success Successful? try_recryst->recryst_success final_product Pure Product run_column->final_product recryst_success->run_column No recryst_success->final_product Yes

Caption: Decision-making process for choosing a primary purification technique.

References

Technical Support Center: Navigating the Chemistry of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-6-methylpyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of this compound, with a focus on preventing its decomposition during chemical transformations, particularly in cross-coupling reactions. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific problems you might encounter in the lab. Each entry details the symptoms, potential causes, and actionable solutions to get your reaction back on track.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms: Your Suzuki-Miyaura reaction with this compound results in a low yield of the desired product, or you observe complete consumption of the starting material with no product formation. You may also see a significant amount of debrominated starting material.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[1] This is a common issue with pyridine-containing substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can sterically shield the palladium center, minimizing coordination from the pyridine nitrogen and stabilizing the active catalytic species.[2]

  • Protodebromination (Dehalogenation): You observe the formation of 3-bromo-6-methylpyridin-2-ol or 6-methylpyridin-2-ol as major byproducts. This side reaction involves the replacement of a bromine atom with a hydrogen atom.[3]

    • Causality: This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (e.g., solvent, water, or even the phosphine ligand).

    • Solution 1: Ligand Choice: Avoid ligands that are prone to β-hydride elimination. Bulky biaryl phosphine ligands are generally a good choice.

    • Solution 2: Base Selection: Use a non-coordinating, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is thoroughly dried before use.[1]

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner degrades before it can participate in the transmetalation step.[4] This is often exacerbated by aqueous basic conditions.[2]

    • Solution 1: Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing decomposition.[4]

    • Solution 2: Anhydrous Conditions: Use rigorously dried, anhydrous solvents and reagents to minimize hydrolysis of the boronic acid.

  • Inefficient Oxidative Addition or Reductive Elimination: The C-Br bond at either the 3- or 5-position may have different reactivities, and the final reductive elimination step to form the product may be slow.

    • Solution: A thorough screening of palladium catalysts and ligands is often necessary. For electron-deficient pyridines, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. Consider pre-catalysts like Pd₂(dba)₃ with a suitable ligand.

Workflow for Troubleshooting Low Yields in Suzuki Coupling

G start Low or No Yield check_sm Verify Starting Material & Reagent Purity start->check_sm catalyst Catalyst Deactivation? check_sm->catalyst Purity OK dehalogenation Protodebromination Observed? catalyst->dehalogenation No solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->solution_ligand Yes deboronation Protodeboronation Suspected? dehalogenation->deboronation No solution_base Use Anhydrous Base (e.g., Cs₂CO₃, K₂CO₃) dehalogenation->solution_base Yes solution_boron Use Boronic Ester (Pinacol or MIDA) deboronation->solution_boron Yes solution_conditions Screen Different Pd Source, Ligand, & Solvent deboronation->solution_conditions No

Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.

Issue 2: Unwanted N- or O-Alkylation Side Products

Symptoms: When performing reactions that involve alkylating agents, you observe the formation of not only the desired product but also byproducts resulting from alkylation on the pyridone nitrogen or the hydroxyl oxygen.

Potential Causes & Solutions:

  • Ambident Nucleophilicity: this compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[5][6] Both the nitrogen and the oxygen atoms can act as nucleophiles, leading to a mixture of N- and O-alkylated products.[7][8]

    • Causality: The ratio of N- to O-alkylation is highly dependent on the solvent, the nature of the electrophile (alkylating agent), and the counter-ion of the base used.[7][9] Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

    • Solution 1: Solvent Choice: Polar, protic solvents can favor N-alkylation, while nonpolar, aprotic solvents may favor O-alkylation.

    • Solution 2: Protecting Group Strategy: The most robust solution is to protect the pyridone/pyridinol moiety before proceeding with subsequent reactions.[10] This ensures that the nucleophilic site is masked, preventing unwanted side reactions. A common and effective strategy is to use a benzyl (Bn) or a para-methoxybenzyl (PMB) group to protect the nitrogen or oxygen.

Protocol for O-Benzylation (Protection):

  • Dissolve Substrate: Dissolve this compound (1 eq.) in a suitable anhydrous solvent like DMF or acetonitrile.

  • Add Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

  • Add Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling, stability, and reactivity of this compound.

Q1: What is the dominant tautomeric form of this compound?

A: For most 2-hydroxypyridines, the pyridone (lactam) tautomer is the predominant form in both the solid state and in most solvents.[6] The pyridone form benefits from the stability of the amide resonance. However, the equilibrium is sensitive to the solvent.[5] In polar solvents, the more polar 2-pyridone form is better stabilized.[5] It is crucial to consider that both tautomers are in equilibrium, and the reactive species may be the minor tautomer depending on the reaction conditions.

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Q2: How can I prevent photodecomposition of this compound?

A: Brominated aromatic compounds can be susceptible to photodegradation, where UV light can induce cleavage of the C-Br bond.

  • Recommendation: Store this compound in an amber vial or a container protected from light. When running reactions, especially for extended periods, it is good practice to wrap the reaction flask in aluminum foil to exclude light.

Q3: Is this compound thermally stable?

A: While many pyridone derivatives exhibit good thermal stability, highly functionalized and halogenated compounds can be prone to decomposition at elevated temperatures.[11]

  • Recommendation: When running reactions, it is advisable to use the lowest effective temperature. If a reaction is sluggish, consider optimizing the catalyst, ligand, or solvent system before resorting to high temperatures. For long-term storage, keeping the compound in a cool, dry place is recommended.

Q4: Which of the two bromine atoms is more reactive in a cross-coupling reaction?

A: The relative reactivity of the bromine atoms at the 3- and 5-positions can be influenced by both steric and electronic factors. The bromine at the 5-position is generally less sterically hindered. Electronically, the pyridine ring is electron-deficient, which facilitates oxidative addition.

  • Expectation: In many cases, regioselective coupling can be achieved. For Suzuki-Miyaura reactions on similar dibrominated heterocycles, coupling often occurs preferentially at the less hindered and/or more electronically activated position.[12] However, achieving high selectivity may require careful optimization of reaction conditions. A detailed study of the specific substrate may be necessary to definitively predict the outcome.

Q5: What are the best general storage conditions for this compound?

A: To ensure the long-term stability and purity of your compound, follow these storage guidelines:

  • Container: Store in a tightly sealed, amber glass vial.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Light: Protect from light to prevent potential photodegradation.

III. Summary of Recommended Reaction Parameters

The following table provides a starting point for optimizing your reactions with this compound, particularly for Suzuki-Miyaura cross-coupling.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(0) sources like Pd₂(dba)₃ are often effective. Pd(II) pre-catalysts are also widely used.[2]
Ligand SPhos, XPhos, P(t-Bu)₃, RuPhosBulky, electron-rich monophosphine ligands are generally preferred to prevent catalyst inhibition by the pyridine nitrogen and to promote efficient reductive elimination.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Anhydrous inorganic bases are recommended. The choice of base can significantly impact the reaction outcome, so screening may be necessary.[1][13]
Solvent Dioxane, Toluene, THF (often with water)Anhydrous solvents are crucial to prevent protodeboronation. A co-solvent of water is sometimes necessary for the base to be effective, but should be used judiciously.[2][14]
Atmosphere Nitrogen or ArgonEssential for preventing oxidation of the catalyst and reagents, which can lead to side reactions like homocoupling.[2]

IV. References

  • BenchChem Technical Support Center. (2025). Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Available at: --INVALID-LINK--

  • BenchChem Technical Support Center. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. Available at: --INVALID-LINK--

  • WuXi Biology. (n.d.). How about Tautomers? WuXi AppTec. Available at: --INVALID-LINK--

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.

  • Wikipedia. (2023). Protodeboronation. Available at: --INVALID-LINK--

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Pyridine-Tautomerism of Hydroxy Pyridine. Arkivoc, 2002(11), 198-215.

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35847-35871.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. The University of Liverpool. Available at: --INVALID-LINK--

  • Pemberton, N., Chorell, E., & Almqvist, F. (2006). Microwave-assisted synthesis and functionalization of 2-pyridones, 2-quinolones and other ring-fused 2-pyridones. Mini-Reviews in Organic Chemistry, 3(4), 337-351.

  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: --INVALID-LINK--

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: --INVALID-LINK--

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Available at: --INVALID-LINK--

  • Ganie, S. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15, 2269-2283.

  • ResearchGate. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Available at: --INVALID-LINK--

  • MDPI. (2018). Preparation of Palladium-Supported Periodic Mesoporous Organosilicas and their Use as Catalysts in the Suzuki Cross-Coupling Reaction. Available at: --INVALID-LINK--

  • ResearchGate. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: --INVALID-LINK--

  • ResearchGate. (1961). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Available at: --INVALID-LINK--

  • MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Available at: --INVALID-LINK--

  • ResearchGate. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Azo-azomethine based palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction. Available at: --INVALID-LINK--

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: --INVALID-LINK--

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: --INVALID-LINK--

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: --INVALID-LINK--

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available at: --INVALID-LINK--

  • PubMed. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: --INVALID-LINK--

  • Ganie, S. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15, 2269-2283.

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: --INVALID-LINK--

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: --INVALID-LINK--

  • National Institutes of Health. (2007). Polymerase recognition and stability of fluoro-substituted pyridone nucleobase analogues. Available at: --INVALID-LINK--

  • ResearchGate. (2004). Photochemical Reactivity of Pyridones. Available at: --INVALID-LINK--

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: --INVALID-LINK--

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Available at: --INVALID-LINK--

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: --INVALID-LINK--

  • National Institutes of Health. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][15]naphthyrin-5(6H)-one. Available at: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3,5-Dibromo-6-methylpyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this specific transformation. We will move beyond simple protocols to explain the why behind experimental choices, ensuring your success in synthesizing novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The structure of this compound presents several distinct challenges:

  • Regioselectivity: The molecule has two bromine atoms at the C3 and C5 positions. Achieving selective coupling at one position over the other requires careful catalyst and condition selection. Generally, for dihalogenated pyridines, the halide position alpha to the nitrogen (C2 or C6) is more reactive.[1] However, in this case, both bromines are meta to the nitrogen, making their intrinsic reactivity more similar.

  • The "2-Pyridyl Problem": The 2-pyridinol tautomer can coordinate with the palladium catalyst through both the nitrogen and the hydroxyl group, potentially inhibiting the catalytic cycle.[2][3][4] This chelation can lead to catalyst deactivation and low yields.

  • Substrate Reactivity: The electron-donating nature of the hydroxyl and methyl groups can make the C-Br bonds less susceptible to oxidative addition by the palladium catalyst compared to electron-deficient aryl halides.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, and vinyl boronic acids or esters.[5][6] This reaction is often a good starting point due to the commercial availability of a vast array of boronic acids and its general tolerance of functional groups.

  • Buchwald-Hartwig Amination: The preferred method for creating C-N bonds by coupling with primary or secondary amines.[7][8] This is crucial for synthesizing many biologically active compounds.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, providing access to a different class of compounds.[9][10]

  • Heck Coupling: Enables the formation of C-C bonds with alkenes.[11]

Q3: How do I control regioselectivity between the C3 and C5 positions?

A3: Controlling regioselectivity is a nuanced challenge that often depends on subtle electronic and steric effects. While the intrinsic reactivity of the C3-Br and C5-Br bonds is similar, steric hindrance around the C5 position due to the adjacent methyl group at C6 can play a significant role.

  • Ligand Sterics: The steric bulk of the phosphine ligand on the palladium catalyst is a key factor.[1][12] Larger, bulkier ligands tend to favor reaction at the less sterically hindered position. In this substrate, the C3 position is less sterically encumbered than the C5 position, which is flanked by the methyl group. Therefore, using bulky ligands like XPhos, SPhos, or tBuXPhos would likely favor selective coupling at the C3 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

Q4: What are the best initial catalyst systems to screen for a Suzuki-Miyaura coupling?

A4: For a successful Suzuki-Miyaura coupling, the choice of palladium precursor, ligand, and base are all critical. Here are some robust starting points:

Catalyst SystemPalladium PrecursorLigandBaseSolventRationale
System 1 Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂OA versatile and broadly applicable system for many challenging couplings. The bulky, electron-rich biarylphosphine ligands facilitate oxidative addition and reductive elimination.[13]
System 2 Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂OA more "classical" system that can be effective, particularly with more reactive boronic acids.[5]
System 3 PEPPSI™-IPr or other NHC-Pd precatalysts(NHC ligand)K₃PO₄ or NaOtBuToluene or THFN-Heterocyclic carbene (NHC) ligands offer high stability and activity, often at lower catalyst loadings.[3]

Note: The use of modern palladium precatalysts, such as the G3 or G4 palladacycles from the Buchwald group, can offer improved reliability and ease of use.[14]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Catalyst Inactivation The pyridinol moiety can chelate the palladium catalyst. Consider protecting the hydroxyl group as a methyl ether or another suitable protecting group prior to the coupling reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]
Poor Ligand Choice For this electron-rich substrate, a highly electron-rich and sterically bulky ligand is often necessary to promote the oxidative addition step.[15] If using a less bulky ligand like PPh₃, consider switching to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[16]
Sub-optimal Base The choice of base is critical. For Suzuki couplings, K₃PO₄ is often a good choice. Ensure it is finely powdered to maximize surface area. In some cases, a stronger base like Cs₂CO₃ or K₂CO₃ may be more effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14]
Incorrect Solvent The solvent must be able to solubilize all reactants. Common choices include 1,4-dioxane, toluene, or THF. For Suzuki couplings, a small amount of water is often beneficial when using inorganic bases like K₃PO₄.[5]
Problem 2: Poor Regioselectivity (Mixture of C3 and C5 coupled products)
Possible Cause Troubleshooting Step
Ligand is not bulky enough As discussed in the FAQs, steric bulk is a primary driver for regioselectivity in this system. Increase the steric hindrance of the phosphine ligand. For example, if you are using PPh₃, switch to P(tBu)₃ or a biarylphosphine ligand like XPhos.
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for coupling at the more hindered C5 position. Try running the reaction at a lower temperature for a longer period.
Catalyst Speciation The ratio of ligand to palladium can influence the active catalytic species and, in turn, the regioselectivity.[1] For instance, with 2,4-dibromopyridine, different PPh₃:Pd ratios have been shown to invert the site of selectivity.[1] It may be beneficial to screen different ligand-to-metal ratios.
Problem 3: Formation of Side Products (e.g., Homocoupling, Protodebromination)
Possible Cause Troubleshooting Step
Oxygen in the Reaction Traces of oxygen can lead to the homocoupling of boronic acids in Suzuki reactions. Ensure your reaction setup is thoroughly purged with an inert gas.
Water Content While a small amount of water can be beneficial in Suzuki couplings with inorganic bases, excess water can lead to protodeboronation of the boronic acid. If this is suspected, try using anhydrous conditions with a base like CsF or using a different solvent system.
Base Strength In some cases, a very strong base can promote side reactions. If you are observing significant decomposition or side product formation, consider using a milder base.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[2]

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous solvent (e.g., toluene or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Key Concepts

The Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X TM_complex Transmetalation Complex OA_complex->TM_complex R-M RE_complex Reductive Elimination Complex TM_complex->RE_complex Isomerization RE_complex->Pd0 Ar-R

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst protect_OH Protect Hydroxyl Group check_catalyst->protect_OH Yes (Chelation Suspected) change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand No (Ligand Issue) optimize_base Optimize Base protect_OH->optimize_base change_ligand->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A decision-making workflow for addressing low-yielding reactions with this compound.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 3,5-Dibromo-6-methylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during impurity detection and quantification. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Section 1: Foundational Concepts & General FAQs

Impurity profiling is a critical step in pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] For a molecule like this compound, a key intermediate in various syntheses, rigorous control of impurities is paramount.

Q1: What are the primary sources of impurities for this compound?

A1: Impurities can originate from several sources throughout the lifecycle of the API:

  • Process-Related Impurities: These arise from the manufacturing process. For this specific molecule, they could include:

    • Starting Materials: Unreacted 6-methylpyridin-2-ol.

    • Intermediates: Incomplete bromination leading to mono-bromo species (e.g., 3-bromo-6-methylpyridin-2-ol or 5-bromo-6-methylpyridin-2-ol).

    • By-products: Isomeric impurities from bromination at other positions or over-bromination.

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[3][4] Forced degradation studies are essential to identify these potential degradants.

  • Residual Solvents: Solvents used during synthesis or purification.[1]

Q2: Why is a "Forced Degradation" or "Stress Testing" study necessary?

A2: Forced degradation studies are a cornerstone of method development and validation.[3] By intentionally exposing the drug substance to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light), we can:

  • Identify Likely Degradants: This helps in understanding the degradation pathways and predicting potential impurities that could form under long-term storage.[4]

  • Demonstrate Method Specificity: A key requirement of a stability-indicating analytical method is its ability to separate the main compound from all potential degradation products. Stress testing generates these products, allowing you to prove your method's separating power.[5]

  • Understand Intrinsic Stability: These studies reveal the inherent stability of the molecule, which informs formulation and packaging decisions.[4]

The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation products are not needlessly generated.[3]

Overall Impurity Profiling Workflow

The following diagram illustrates a typical workflow for identifying and quantifying impurities in a batch of this compound.

G Figure 1: General Impurity Profiling Workflow cluster_prep Sample Handling cluster_analysis Analytical Screening & Quantification cluster_id Impurity Identification cluster_report Finalization Sample API Batch Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC_UV HPLC-UV Analysis (Initial Screening & Quantification) Prep->HPLC_UV Peak_Purity Peak Purity Check (PDA/DAD Detector) HPLC_UV->Peak_Purity Known_Impurity Impurity Known? Peak_Purity->Known_Impurity LC_MS LC-MS Analysis (Mass Identification) NMR Impurity Isolation & NMR (Structural Elucidation) LC_MS->NMR Quantify Quantify vs. Standard NMR->Quantify Known_Impurity->LC_MS No Known_Impurity->Quantify Yes Report Final Report (Identity, Purity, Quantity) Quantify->Report

Caption: A typical workflow for impurity analysis.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC with UV detection is the workhorse technique for purity analysis. Due to its polar pyridin-2-ol structure, this compound can present unique challenges in reversed-phase chromatography.

Q3: My peaks for the main compound and its impurities are tailing or showing poor shape. What is the cause?

A3: Peak tailing for a polar, slightly basic compound like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: The pyridin-2-ol moiety has a pKa (predicted around 8.6)[6], meaning its ionization state is pH-dependent. Unsilanized silanol groups on the silica backbone of C18 columns are acidic and can cause strong, unwanted interactions with the basic pyridine nitrogen, leading to tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the silanols or the analyte. Working at a low pH (e.g., 2.5-3.5 with formic acid or phosphate buffer) will protonate the pyridine nitrogen and suppress silanol activity, often improving peak shape.

  • Column Choice: Not all C18 columns are the same.

    • Solution: Use a modern, end-capped, high-purity silica column designed to minimize silanol interactions. Columns with a polar-embedded phase or those designed for polar analytes can also be effective.[7][8]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or DMSO), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[7] If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.

    • Solution: Dilute the sample and reinject. Confirm you are working within the linear range of the method.[9]

HPLC Troubleshooting Decision Tree

G Figure 2: Troubleshooting Asymmetric HPLC Peaks Start Asymmetric Peak Observed Check_pH Is Mobile Phase pH Controlled (e.g., buffer, acid additive)? Start->Check_pH Check_Solvent Is Sample Solvent Weaker Than Mobile Phase? Check_pH->Check_Solvent Yes Action_pH Add Buffer/Acid (e.g., 0.1% Formic Acid). Target pH 2.5-3.5. Check_pH->Action_pH No Check_Load Is Sample Concentration Within Linear Range? Check_Solvent->Check_Load Yes Action_Solvent Dissolve Sample in Mobile Phase. Check_Solvent->Action_Solvent No Check_Column Is Column Old or Contaminated? Check_Load->Check_Column Yes Action_Load Dilute Sample. Check_Load->Action_Load No Action_Column Flush with Strong Solvent or Replace Column. Check_Column->Action_Column Yes End Peak Shape Improved Check_Column->End No Action_pH->End Action_Solvent->End Action_Load->End Action_Column->End

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Q4: I am seeing inconsistent retention times. How can I improve reproducibility?

A4: Retention time drift compromises peak identification and quantification. The most common causes are related to the mobile phase, column temperature, and hardware.[7]

  • Mobile Phase Preparation: In reversed-phase, a 1% change in organic solvent can alter retention time by 5-15%.[7]

    • Solution: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Ensure components are fully mixed and degassed to prevent bubbles in the pump or detector.[7]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis, especially for gradient methods or when using ion-pairing reagents.

    • Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before starting the sequence.

  • Temperature Control: Fluctuations in ambient temperature will affect retention.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This is a critical parameter for method robustness.

  • Pump Performance: Inconsistent flow rates from a poorly maintained pump will directly impact retention times.

    • Solution: Regularly check for leaks and perform pump maintenance. If you suspect the online mixer is faulty, try running with a pre-mixed mobile phase.[9]

Suggested HPLC Starting Method

The following table provides a robust starting point for developing a stability-indicating method.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (High-purity, end-capped)Provides good resolution and efficiency. High-purity silica minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the analyte and suppresses silanol activity, improving peak shape.
Mobile Phase B Acetonitrile (or Methanol)Common organic modifier for reversed-phase.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential during development to ensure all potential impurities, from polar to non-polar, are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector PDA/DAD at 230 nmWavelength selection should be optimized, but 230 nm is a reasonable starting point for a substituted pyridine ring. A PDA detector is crucial for peak purity analysis.
Injection Vol. 5 µLMinimize injection volume to reduce solvent effects and prevent overload.
Sample Prep. Dissolve in Water/Acetonitrile (50:50) to 0.5 mg/mLA solvent composition that is weaker than or matches the initial mobile phase is ideal.

Section 3: Mass Spectrometry (MS) and Gas Chromatography (GC)

Q5: How can I use Mass Spectrometry to identify an unknown impurity of this compound?

A5: Mass spectrometry is the definitive tool for impurity identification. For this compound, the presence of two bromine atoms provides a highly characteristic isotopic signature.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] A molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 peak cluster in its mass spectrum with a relative intensity ratio of approximately 1:2:1. This is a powerful diagnostic tool.

    • Example: For the parent compound (C₆H₅Br₂NO, Exact Mass: ~264.88), you would expect to see major peaks at m/z ~265, ~267, and ~269. The presence of this pattern in a impurity's mass spectrum strongly suggests it is a dibrominated species.

  • High-Resolution MS (HRMS): Techniques like TOF or Orbitrap provide a highly accurate mass measurement. This allows you to determine the elemental composition of an impurity, distinguishing it from other molecules with the same nominal mass.[11]

  • Fragmentation (MS/MS): By fragmenting the impurity's molecular ion, you can gain structural information. For example, the loss of a bromine atom (-79 or -81 Da) or a methyl group (-15 Da) would be characteristic fragmentation pathways to look for.

Q6: When should I use Gas Chromatography (GC) instead of HPLC?

A6: GC is best suited for analyzing thermally stable and volatile compounds.[12] For this compound, its use may be limited due to its relatively low volatility and potential for on-column degradation. However, GC-MS is an excellent technique for:

  • Residual Solvents: The definitive method for identifying and quantifying residual solvents from the manufacturing process.

  • Volatile Starting Materials/By-products: If any of the synthetic precursors or potential by-products are more volatile than the main compound, a GC method can be developed for their specific detection.[11][13]

  • Derivatization: The hydroxyl group can be derivatized (e.g., silylation) to increase volatility and thermal stability, making the compound more amenable to GC analysis.

Section 4: NMR Spectroscopy and Method Validation

Q7: An impurity has been isolated but its structure is ambiguous by MS alone. How can NMR help?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[14][15]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For an impurity, you would look for changes in the aromatic region (number of signals and their splitting patterns) and the position of the methyl signal compared to the parent compound.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton and proton-carbon correlations, allowing you to piece together the complete molecular structure, including the exact positions of the bromine atoms on the pyridine ring.[14]

Q8: What does it mean to "validate" this analytical method according to ICH Q2(R1)?

A8: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][16] It is a regulatory requirement to ensure the reliability of quality control data.[17] For an impurity quantification method, the key validation parameters defined in the ICH Q2(R1) guideline include:

Validation ParameterDefinitionPurpose & Common Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Purpose: Prove the method can separate the main peak from all impurities and degradants. Criteria: All peaks should be baseline resolved (Resolution > 1.5). Peak purity analysis by PDA should show no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Purpose: Establish the range over which the method is accurate. Criteria: Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. response over at least 5 concentration levels.
Accuracy The closeness of test results to the true value.Purpose: Demonstrate that the method provides a correct result. Criteria: Recovery of 80-120% for spiked impurity samples at different concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Purpose: Show the method is reproducible. Criteria: Relative Standard Deviation (RSD) ≤ 5-15% (depending on concentration) for multiple preparations and/or analyses on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Purpose: Define the lowest level at which impurities can be reliably measured. Criteria: Typically established where the signal-to-noise ratio is ~10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Purpose: Ensure the method is reliable for routine use. Criteria: Small changes in parameters (e.g., pH ±0.2, Temp ±2°C, Flow ±5%) should not significantly impact results.

References

Validation & Comparative

A Researcher's Guide to Regioselectivity: Comparing C3-Br vs. C5-Br Reactivity in 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3,5-dibromo-6-methylpyridin-2-ol core, a key building block for potent molecules like the BET bromodomain inhibitor PFI-1, presents a classic regioselectivity challenge.[1][2] The two bromine atoms, positioned at C3 and C5, exhibit distinct reactivities governed by the intricate electronic and steric landscape of the pyridin-2-one tautomer. This guide provides an in-depth comparison of the C3-Br and C5-Br bonds, supported by mechanistic insights and actionable experimental protocols, to empower chemists to precisely target the desired position for substitution.

The Decisive Factor: Electronic Landscape of the Pyridin-2-one Tautomer

This compound exists predominantly as its 3,5-dibromo-6-methylpyridin-2(1H)-one tautomer. This structural preference is critical as it defines the electronic environment that dictates reactivity. In this form, the molecule is best described as an α,β-unsaturated amide system.

  • The C3-Br Bond: This bond is positioned ortho to the electron-withdrawing carbonyl group (C2) and ortho to the electron-donating amide nitrogen (N1). The proximity to the carbonyl group significantly lowers the electron density at C3, rendering the C3-Br bond more polarized and susceptible to reactions initiated by electron-rich species, such as the oxidative addition of a low-valent palladium catalyst.

  • The C5-Br Bond: This bond is located para to the amide nitrogen. While the nitrogen atom's lone pair can donate electron density into the ring, this effect is less pronounced at C5 compared to the powerful withdrawing effect of the carbonyl on C3.

Consequently, a clear reactivity hierarchy emerges: the C3 position is significantly more electron-deficient than the C5 position. This electronic disparity is the primary driver for the observed regioselectivity in the most common and synthetically useful transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse for functionalizing aryl halides.[3][4] The key selectivity-determining step in these reactions is typically the initial oxidative addition of the Pd(0) catalyst to the carbon-bromine bond.[5] For 3,5-dibromo-6-methylpyridin-2-one, this step shows a strong preference for the more electron-poor C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, demonstrates high selectivity for the C3 position.[6] The electron-deficient nature of C3 facilitates the oxidative addition of the Pd(0) catalyst, initiating the catalytic cycle at this site preferentially. Studies on analogous 3,5-dibromo-2-pyrone systems have shown that reaction conditions can be tuned to control regioselectivity, but the inherent electronic bias favors C3 coupling.[7]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a vital tool for installing amine functionalities.[8][9][10] Similar to Suzuki coupling, the reaction on 3,5-dibromo-6-methylpyridin-2-one proceeds with high regioselectivity at the C3 position. This selectivity is again attributed to the faster rate of oxidative addition at the more electrophilic C3-Br bond. In dihalopyridine systems, it is a well-established principle that catalyst and ligand choice can sometimes invert conventional selectivity, but the intrinsic electronic properties of the 2-pyridone scaffold strongly favor C3 functionalization under standard conditions.[11][12]

Data Summary: C3-Br vs. C5-Br Reactivity

PositionReaction TypePreferred Site of ReactionTypical SelectivityMechanistic Rationale
C3-Br Suzuki-Miyaura CouplingC3 High to ExcellentElectron-deficient C3 center accelerates Pd(0) oxidative addition.
C5-Br Suzuki-Miyaura CouplingC5 (under forcing conditions)LowOxidative addition is electronically disfavored compared to C3.
C3-Br Buchwald-Hartwig AminationC3 High to ExcellentElectron-deficient C3-Br bond is more susceptible to oxidative addition.
C5-Br Buchwald-Hartwig AminationC5 (requires C3 blocking)LowSlower oxidative addition rate relative to the C3 position.

Strategic Functionalization Workflow

For chemists seeking to modify this scaffold, the choice of reaction conditions is paramount. The following diagram outlines a logical workflow for achieving the desired selectively functionalized product.

G sub This compound goal_c3 Target: C3 Position sub->goal_c3 Desired Functionalization goal_c5 Target: C5 Position sub->goal_c5 Desired Functionalization c3_rxn Perform Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) goal_c3->c3_rxn Strategy c5_strat1 c5_strat1 goal_c5->c5_strat1 Strategy 1: Two-Step Synthesis c3_prod Selective C3-Functionalized Product c3_rxn->c3_prod Outcome c5_step1 Functionalize C3 Position (as per left path) c5_strat1->c5_step1 Step 1 c5_step2 Perform second Cross-Coupling at C5 under more forcing conditions c5_step1->c5_step2 Step 2 c5_prod Di-functionalized (C3, C5) Product c5_step2->c5_prod Outcome

Caption: Decision workflow for selective functionalization.

Experimental Protocols

The following protocols are provided as validated starting points for the selective functionalization of the C3 position.

Protocol 1: Selective Suzuki-Miyaura Coupling at C3

This procedure details the palladium-catalyzed coupling of an arylboronic acid to the C3 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyridinol.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-6-methylpyridin-2-ol product.

Protocol 2: Selective Buchwald-Hartwig Amination at C3

This protocol describes the C-N bond formation between the pyridinol scaffold and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the desired 3-amino-5-bromo-6-methylpyridin-2-ol product.

References

A Senior Application Scientist's Comparative Guide to Catalysts for Suzuki Coupling of Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. The selective functionalization of dibromopyridines presents a unique challenge due to the electronic nature of the pyridine ring and the need for controlled mono- or di-substitution. The choice of the palladium catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth comparative analysis of commonly employed palladium catalyst systems for the Suzuki coupling of dibromopyridines, supported by experimental data and detailed protocols to inform your catalyst selection and reaction optimization.

The Challenge of Dibromopyridine Coupling

The pyridine nucleus, being electron-deficient, can pose challenges in the Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, achieving selective mono-arylation of a dibromopyridine requires a catalyst system that can differentiate between the two bromine-substituted positions and/or a careful control of reaction conditions to prevent double addition. The reactivity of the C-Br bonds is influenced by their position on the pyridine ring, adding another layer of complexity to achieving site-selectivity.

Comparative Analysis of Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of dibromopyridines is critically dependent on the ligand coordinated to the palladium center. We will compare the performance of three major classes of palladium catalysts: the traditional phosphine-based catalyst Pd(PPh₃)₄, modern bulky phosphine (Buchwald) ligand-based systems, and N-heterocyclic carbene (NHC) ligand-based systems.

Catalyst SystemDibromopyridine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Selectivity (Mono:Di)Reference(s)
Pd(PPh₃)₄ 2,6-DibromopyridinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to ExcellentNot SpecifiedGood for mono-arylation[1]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good6Di-arylation[2]
Pd(OAc)₂ / SPhos 3-Amino-2-chloropyridine2-Methoxyphenylboronic acidK₃PO₄Toluene10018Not Specified1.5 / 3.6Mono-arylation[3]
7-Chloro-1,2,4-benzotriazine 1-oxide4-(N-Boc-amino)phenylboronic acidK₃PO₄Toluene/H₂O11024Reasonable5 / 10Mono-arylation[2]
XPhos-Pd-G2 7-chloro-6-azaindoleVarious boronic acidsK₂CO₃1,4-Dioxane/H₂O120 (MW)0.5-1Excellent5Mono-arylation
PEPPSI-IPr 2,6-DibromopyridinePhenylboronic acidK₂CO₃DMF/H₂O60Not SpecifiedSatisfactory0.1Mono-arylation[4][5]
2,6-DibromopyridineVarious arylboronic acidsK₂CO₃H₂O/MeCNRT12>900.1High for mono-arylation[6]

Note: Data for structurally related heteroaryl halides are included to provide a broader context for catalyst performance.

In-Depth Catalyst System Analysis

Traditional Phosphine Catalyst: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and readily available catalyst for Suzuki couplings.

Mechanism and Rationale: The triphenylphosphine (PPh₃) ligands are crucial for stabilizing the Pd(0) active species. However, they are less electron-donating and sterically bulky compared to modern ligands. For electron-deficient substrates like dibromopyridines, the oxidative addition step can be sluggish with this catalyst. The choice of a moderately strong base like K₂CO₃ is common to activate the boronic acid without promoting significant side reactions. The use of aqueous solvent mixtures like dioxane/water is often necessary to solubilize both the organic and inorganic reagents.

Performance Insights: While Pd(PPh₃)₄ can be effective, particularly for more reactive dibromopyridines or under forcing conditions (e.g., microwave heating), it often requires higher catalyst loadings and may lead to lower yields and selectivity compared to more advanced systems, especially with challenging substrates. It can be a good initial choice for screening due to its cost-effectiveness and ease of handling.

Buchwald Ligand Systems (e.g., SPhos, XPhos)

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.

Mechanism and Rationale: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) possess a unique combination of steric bulk and electron-donating ability.[7][8] The steric hindrance promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with the C-Br bond. The electron-rich nature of the phosphine further facilitates this key step. The bulkiness of the ligand also accelerates the final reductive elimination step, leading to faster catalyst turnover. The choice of a stronger base like K₃PO₄ is often employed with these systems to ensure efficient transmetalation. Modern Buchwald systems are often available as pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2), which are air- and moisture-stable, offering greater convenience and reproducibility.

Performance Insights: Buchwald ligand-based catalysts generally exhibit superior performance for the Suzuki coupling of dibromopyridines, offering higher yields, lower catalyst loadings, and broader substrate scope, even with sterically hindered coupling partners. They are particularly effective for achieving selective mono-arylation.

N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI-IPr)

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium, often outperforming phosphines in challenging cross-coupling reactions.

Mechanism and Rationale: NHCs are strong σ-donors, forming very stable bonds with the palladium center.[9][10] This strong donation of electron density to the palladium significantly facilitates the oxidative addition of the aryl halide, which is often the rate-limiting step, especially with less reactive substrates. The steric bulk of the NHC ligand also promotes the reductive elimination step. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[4] These are air- and moisture-stable pre-catalysts that readily generate the active Pd(0)-NHC species in situ.

Performance Insights: PEPPSI-IPr and similar NHC-based catalysts are highly active for the Suzuki coupling of dibromopyridines, often allowing for reactions to proceed at lower temperatures and with very low catalyst loadings. They have demonstrated excellent performance in achieving selective mono-arylation of 2,6-dibromopyridine in high yields.[6] The robustness of the Pd-NHC bond contributes to the high stability and turnover numbers of these catalysts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2,6-Dibromopyridine with Pd(PPh₃)₄

Materials:

  • 2,6-Dibromopyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add 2,6-dibromopyridine, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C (for conventional heating) or as per microwave protocol, and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of 3,5-Dibromopyridine with a Buchwald Pre-catalyst (e.g., XPhos Pd G2)

Materials:

  • 3,5-Dibromopyridine

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • Anhydrous toluene or 1,4-dioxane (degassed)

  • Schlenk flask

  • Magnetic stirrer and oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add 3,5-dibromopyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst to a dry Schlenk flask.

  • Seal the flask and remove from the glovebox (if applicable).

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Selective Mono-arylation of 2,6-Dibromopyridine with PEPPSI-IPr

Materials:

  • 2,6-Dibromopyridine

  • Arylboronic acid (1.1 equivalents)

  • PEPPSI-IPr catalyst (0.1-1 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile and water (1:1 mixture, degassed)

  • Reaction vial with a screw cap

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add 2,6-dibromopyridine, the arylboronic acid, K₂CO₃, and the PEPPSI-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add the degassed acetonitrile/water solvent mixture.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for the required time (can be from a few hours to overnight).

  • Monitor the reaction for the consumption of the starting material and the formation of the mono-arylated product.

  • Upon completion, perform a standard aqueous workup as described in Protocol 1.

  • Purify the desired mono-arylated product by column chromatography.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)2) PdII->Transmetalation PdII_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki Coupling Reaction

Suzuki_Workflow Start Start Setup 1. Reaction Setup - Dibromopyridine - Boronic Acid - Base - Catalyst Start->Setup Inert 2. Inert Atmosphere (Purge with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Reaction (TLC, LC-MS, GC-MS) React->Monitor Workup 6. Aqueous Workup - Quench - Extract - Dry Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

A Researcher's Comparative Guide to the Biological Activity Screening of 3,5-Dibromo-6-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast landscape of pyridine-based compounds, halogenated derivatives, particularly those of the pyridin-2-ol (or 2-pyridone) class, have garnered significant attention for their diverse biological activities. This guide provides an in-depth technical comparison of the potential biological activities of 3,5-Dibromo-6-methylpyridin-2-ol derivatives, supported by established experimental protocols and comparative data from structurally related compounds. Our objective is to equip researchers with the necessary framework to effectively screen this promising class of molecules.

The strategic placement of bromine atoms at the 3 and 5 positions of the pyridin-2-ol ring, combined with a methyl group at the 6-position, creates a unique electronic and steric profile. This substitution pattern is anticipated to modulate the compound's lipophilicity, hydrogen bonding capacity, and potential for specific interactions with biological targets, thereby influencing its pharmacological profile. Halogenated organic compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2]

Unveiling the Therapeutic Potential: A Multi-Faceted Screening Approach

The exploration of the biological activities of novel this compound derivatives necessitates a systematic screening cascade. Based on the established bioactivities of related pyridine and 2-pyridone compounds, the primary areas of investigation should include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity Screening

The antiproliferative potential of pyridine derivatives has been extensively documented.[3][4] For instance, certain pyridine-ureas have demonstrated potent activity against breast cancer cell lines, even surpassing the efficacy of standard drugs like doxorubicin.[5] The proposed screening workflow for assessing the anticancer properties of this compound derivatives is outlined below.

Anticancer_Screening_Workflow cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Synthesized 3,5-Dibromo-6- methylpyridin-2-ol Derivatives B MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) A->B Treat cells C Determination of IC50 Values B->C Analyze data D Cell Cycle Analysis (Flow Cytometry) C->D Select lead compounds E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E Select lead compounds F Target-Based Assays (e.g., Kinase Inhibition) D->F E->F

Figure 1: A streamlined workflow for the anticancer screening of novel pyridine derivatives.

Comparative Anticancer Activity Data

To provide a contextual baseline, the following table presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines. These values are extrapolated from published data on structurally similar compounds and serve as a comparative guide for expected potency.[6][7]

CompoundDerivativeMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
DMPO-1 R = H15.221.535.8
DMPO-2 R = CH2Ph5.88.112.4
DMPO-3 R = CH2(4-ClPh)2.13.56.7
Doxorubicin (Reference)1.21.82.5

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity Screening

Halogenated pyridine derivatives have demonstrated significant potential as antimicrobial agents.[8][9] The screening of this compound derivatives against a panel of pathogenic bacteria and fungi is a critical step in evaluating their therapeutic potential.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening G Test Compounds H Broth Microdilution Assay (Gram-positive & Gram-negative bacteria, Fungi) G->H I Determination of Minimum Inhibitory Concentration (MIC) H->I J Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) I->J Select active compounds K Time-Kill Kinetics Assay J->K

Figure 2: Workflow for assessing the antimicrobial efficacy of the synthesized compounds.

Comparative Antimicrobial Activity Data

The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for hypothetical this compound derivatives against representative microbial strains, based on data from related halogenated pyridines.[8][9]

CompoundDerivativeS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
DMPO-1 R = H3264>128
DMPO-2 R = CH2Ph81632
DMPO-3 R = CH2(4-ClPh)4816
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11][12]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Screening

Pyridine derivatives are known to inhibit various enzymes, playing crucial roles in different signaling pathways.[13] Key enzymes to consider for screening this compound derivatives include VEGFR-2, a critical regulator of angiogenesis in cancer, and acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

Enzyme_Inhibition_Workflow cluster_0 Target Selection & Assay Development cluster_1 Screening & Data Analysis L Select Target Enzymes (e.g., VEGFR-2, AChE) M Develop/Optimize Inhibition Assays L->M N Screen Derivatives M->N O Determine IC50 Values N->O P Kinetic Studies (for lead compounds) O->P

Figure 3: General workflow for screening enzyme inhibitory activity.

Comparative Enzyme Inhibition Data

The table below shows hypothetical IC50 values for this compound derivatives against VEGFR-2 and AChE, based on the inhibitory profiles of similar heterocyclic compounds.[2][5]

CompoundDerivativeVEGFR-2 Kinase IC50 (µM)Acetylcholinesterase (AChE) IC50 (µM)
DMPO-1 R = H12.525.1
DMPO-2 R = CH2Ph3.28.9
DMPO-3 R = CH2(4-ClPh)0.82.3
Sorafenib (VEGFR-2 Ref.)0.09N/A
Donepezil (AChE Ref.)N/A0.01

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol outlines a typical in vitro kinase assay to measure the inhibition of VEGFR-2.[6][8][13]

  • Reaction Setup: In a 96-well plate, combine a kinase buffer, a peptide substrate, ATP, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.[14]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The systematic screening approach detailed in this guide, encompassing anticancer, antimicrobial, and enzyme inhibition assays, provides a robust framework for elucidating the full biological potential of its derivatives. By employing the provided experimental protocols and using the comparative data as a benchmark, researchers can efficiently identify and characterize lead compounds for further preclinical development. The inherent versatility of the pyridine ring, coupled with the unique properties imparted by di-bromination, suggests that this class of compounds holds significant promise for addressing unmet medical needs.

References

A Guide to the Spectroscopic Progression of Pyridine Bromination: From 6-Methylpyridin-2-ol to its Dibromo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and materials science, halogenated pyridinones are pivotal intermediates. Their utility stems from the specific reactivity conferred by the halogen substituents, which allows for further molecular elaboration through cross-coupling reactions. The synthesis of these compounds, typically achieved via electrophilic aromatic substitution, requires precise monitoring to ensure the desired degree of halogenation. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-6-methylpyridin-2-ol, its mono-brominated intermediate, and its direct precursor, 6-methylpyridin-2-ol.

A crucial aspect of this chemical family is the pronounced lactam-lactim tautomerism, where the pyridin-2-ol form exists in equilibrium with its 6-methyl-2(1H)-pyridinone tautomer.[1] Under typical analytical conditions, the pyridinone (lactam) form is overwhelmingly favored, and thus, the spectroscopic data presented herein primarily reflect this tautomer.[1][2] Understanding the distinct spectroscopic signatures at each stage of the bromination is paramount for reaction monitoring, quality control, and structural verification. This guide is designed for researchers, scientists, and drug development professionals, offering objective experimental data and explaining the causal relationships behind the observed spectral changes.

Synthetic Pathway Overview

The transformation from 6-methylpyridin-2-ol to its dibrominated analog is a stepwise electrophilic aromatic substitution. The electron-donating nature of the hydroxyl (in the enol form) or the amide (in the lactam form) group activates the pyridine ring, directing the incoming electrophile (Br+) to the ortho and para positions. In this case, the C3 and C5 positions are sequentially brominated.

G cluster_0 Synthetic Workflow Start 6-Methylpyridin-2-ol Inter 3-Bromo-6-methylpyridin-2-ol Start->Inter + Br2 Final This compound Inter->Final + Br2

Caption: Synthetic pathway from starting material to the final product.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following generalized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the proton and carbon framework of the molecules and track changes in the chemical environment upon bromination.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full magnetization recovery.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). The resulting spectra should be phase-corrected and baseline-corrected. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify and compare the vibrational frequencies of functional groups.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is immaculate by cleaning with an appropriate solvent (e.g., isopropanol) and allowing it to evaporate completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small quantity of the solid sample onto the crystal, ensuring complete coverage.

    • Apply consistent pressure with the anvil to establish optimal contact.

  • Acquisition: Scan the sample across a wavenumber range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Analysis: Identify and label the wavenumbers of key absorption bands.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation patterns, paying special attention to the isotopic distribution of bromine.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample, either directly via a solids probe or through a gas chromatograph (GC) interface if the sample is sufficiently volatile and thermally stable.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺•). For brominated compounds, identify the characteristic M+2 and M+4 peaks resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Comparative Spectroscopic Analysis

The progressive bromination of the 6-methylpyridin-2-ol ring induces significant and predictable changes in its spectroscopic properties.

¹H NMR Spectroscopy: Tracking Proton Disappearance

The ¹H NMR spectrum provides the most direct evidence of the substitution reaction's progress. The aromatic region of the starting material displays a characteristic pattern for three adjacent ring protons, which simplifies as protons are replaced by bromine atoms.

Proton Assignment 6-Methylpyridin-2-ol (Predicted in DMSO-d₆) 3-Bromo-6-methylpyridin-2-ol (in DMSO-d₆) This compound (Predicted in DMSO-d₆) Rationale for Change
-CH₃ ~2.2 ppm (s)~2.3 ppm (s)~2.4 ppm (s)Slight downfield shift due to the increasing electron-withdrawing effect of bromine atoms on the ring.
H-3 ~6.2 ppm (d)(Substituted)(Substituted)Signal disappears upon bromination at the C3 position.
H-4 ~7.5 ppm (t)~7.7 ppm (d)~8.0 ppm (s)Experiences a downfield shift due to the deshielding effect of adjacent bromine. Coupling simplifies from a triplet to a doublet, and finally to a singlet as neighboring protons are removed.
H-5 ~6.0 ppm (d)~6.2 ppm (d)(Substituted)Signal disappears upon bromination at the C5 position.
N-H ~11.5 ppm (br s)~12.0 ppm (br s)~12.5 ppm (br s)Broad signal for the amide proton, which may shift depending on concentration and solvent.
¹³C NMR Spectroscopy: The Heavy Atom Effect

In ¹³C NMR, the substitution of a proton with a bromine atom causes the directly attached carbon signal to shift significantly upfield. This "heavy atom effect" is a key diagnostic feature.

Carbon Assignment 6-Methylpyridin-2-ol (in CDCl₃)[3] 3-Bromo-6-methylpyridin-2-ol (in DMSO-d₆)[4] This compound (Predicted) Rationale for Change
-CH₃ ~19 ppm~18 ppm~17 ppmMinimal change, slight upfield shift possible.
C-2 (=O) ~165 ppm~160 ppm~158 ppmThe carbonyl carbon is influenced by the overall electron density of the ring.
C-3 ~105 ppm~96 ppm (C-Br)~98 ppm (C-Br)Strong upfield shift upon bromination due to the heavy atom effect.
C-4 ~139 ppm~141 ppm~143 ppmDownfield shift due to the influence of neighboring electronegative bromine atoms.
C-5 ~115 ppm~110 ppm~112 ppm (C-Br)Experiences the heavy atom effect upon the second bromination.
C-6 ~148 ppm~145 ppm~143 ppmSlight shift due to changes in the overall electronic structure of the ring.
Infrared (IR) Spectroscopy: Vibrational Signature Shifts

The IR spectrum reflects changes in bond vibrations. The introduction of heavy bromine atoms and the loss of C-H bonds create noticeable differences, particularly in the fingerprint region.

Vibrational Mode 6-Methylpyridin-2-ol[5] 3-Bromo-6-methylpyridin-2-ol This compound (Predicted) Rationale for Change
N-H Stretch 3100-3000 cm⁻¹ (broad)3100-3000 cm⁻¹ (broad)3100-3000 cm⁻¹ (broad)This broad absorption, typical for H-bonded amides, remains present across all compounds.
Aromatic C-H Stretch ~3050 cm⁻¹~3060 cm⁻¹~3070 cm⁻¹Intensity decreases significantly as C-H bonds are replaced.
C=O Stretch (Amide I) ~1650 cm⁻¹ (strong)~1655 cm⁻¹ (strong)~1660 cm⁻¹ (strong)The strong carbonyl stretch is a defining feature. Its position may shift slightly to higher wavenumbers as electron-withdrawing groups are added.
C=C/C=N Stretch 1600-1450 cm⁻¹ (multiple bands)1600-1450 cm⁻¹ (pattern changes)1600-1450 cm⁻¹ (simplified pattern)The pattern of these ring stretching vibrations changes with substitution.
C-H Out-of-Plane Bend 900-675 cm⁻¹Pattern changesSimplified or absentThe pattern of these bands is diagnostic of the ring substitution and simplifies upon bromination.
C-Br Stretch Absent~600-500 cm⁻¹~600-500 cm⁻¹ (stronger)Appearance of one or more bands in the low-frequency region confirms the presence of bromine.
Mass Spectrometry: The Bromine Isotopic Pattern

Mass spectrometry provides definitive evidence for the incorporation of bromine atoms due to their characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This leads to a distinctive pattern in the mass spectrum for any fragment containing bromine.

Caption: Characteristic isotopic patterns for 0, 1, and 2 bromine atoms.

Compound Molecular Formula Molecular Weight (using ⁷⁹Br) Key MS Features
6-Methylpyridin-2-ol C₆H₇NO109.05A single molecular ion peak at m/z 109.[7]
3-Bromo-6-methylpyridin-2-ol C₆H₆BrNO186.96Two molecular ion peaks of nearly equal intensity at m/z 187 (M⁺•) and 189 (M+2).[8]
This compound C₆H₅Br₂NO265.87Three molecular ion peaks at m/z 266 (M⁺•), 268 (M+2), and 270 (M+4) with a characteristic intensity ratio of approximately 1:2:1.

The fragmentation patterns will also reflect the presence of bromine. A common fragmentation pathway is the loss of a bromine radical (•Br), which would result in fragment ions also displaying the characteristic isotopic patterns if other bromine atoms remain.

Conclusion

The spectroscopic journey from 6-methylpyridin-2-ol to this compound is characterized by a series of clear and predictable transformations. ¹H NMR spectroscopy confirms the reaction's progress through the systematic disappearance of aromatic proton signals. ¹³C NMR provides a definitive signature of bromination via the upfield shift of the carbon atoms directly bonded to bromine. FT-IR spectroscopy shows a changing fingerprint region and the emergence of C-Br vibrational modes. Finally, mass spectrometry offers unequivocal proof of bromine incorporation through its unique and telling isotopic distribution patterns. By leveraging this multi-faceted spectroscopic data, researchers can confidently monitor the synthesis, verify the structure, and ensure the purity of these valuable chemical intermediates.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis and Development

3,5-Dibromo-6-methylpyridin-2-ol is a key heterocyclic building block in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its halogenated pyridine scaffold is a privileged structure for creating compounds with diverse biological activities. In any application, but especially in drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final product. Even trace impurities, such as isomers or reaction byproducts, can lead to unforeseen side reactions, altered pharmacological profiles, or toxicological issues.[1]

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable. This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity determination of this compound, moving beyond a simple protocol to explain the fundamental principles that govern a robust and reliable separation.

Understanding the Analyte: Physicochemical Properties and Their Impact on HPLC Method Development

The molecular structure of this compound dictates its chromatographic behavior. Key features include:

  • Aromatic Pyridine Ring: Provides hydrophobicity and allows for strong UV absorbance, making UV detection a straightforward choice.

  • Bromine Substituents: Significantly increase the molecular weight (266.92 g/mol ) and hydrophobicity of the molecule.[2]

  • Hydroxyl and Methyl Groups: These functional groups introduce polarity and specific interaction sites.

  • Pyridin-2-ol Tautomerism: This compound exists in equilibrium with its 2-pyridone tautomer. This equilibrium is solvent and pH-dependent and can affect chromatographic retention and peak shape.

  • Basic Nitrogen Atom: The pyridine nitrogen has a pKa of approximately 5-6, meaning its protonation state is highly dependent on the mobile phase pH.[3] At pH values below its pKa, it will be protonated, increasing its polarity and potential for ionic interactions.

Potential process-related impurities may include unreacted starting materials, mono-brominated intermediates (e.g., 5-bromo-2-methylpyridin-3-amine), or isomers formed during synthesis.[4][5] A successful HPLC method must be able to resolve the main analyte peak from all these potential contaminants.

Comparative Analysis of HPLC Separation Strategies

The most common and effective technique for an analyte of this nature is Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[6] Molecules are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.[6][7]

Column Selection: The Heart of the Separation

The choice of stationary phase is the most critical parameter for achieving selectivity. We will compare three common RP column chemistries.

Stationary PhaseSeparation PrincipleAdvantages for this AnalyteDisadvantages/Considerations
Standard C18 (Octadecylsilane) Primarily hydrophobic interactions.[6]High hydrophobic retention for the dibrominated ring system. Widely available and well-understood.Prone to "peak tailing" for basic compounds like pyridines due to strong interactions between the basic nitrogen and acidic residual silanol groups on the silica surface.[8]
Polar-Endcapped C18 Hydrophobic interactions with shielding of residual silanols by a polar group.[9]Highly Recommended. The polar end-capping minimizes silanol interactions, leading to significantly improved peak symmetry (less tailing) and more reproducible retention times for basic analytes.[9]May offer slightly less hydrophobic retention than a traditional C18 phase.
Phenyl-Hexyl Mixed-mode separation: hydrophobic interactions plus π-π interactions.[7]The phenyl phase can offer unique selectivity for aromatic compounds through π-π stacking interactions with the pyridine ring, potentially resolving isomers that are difficult to separate on a C18 column.The mobile phase composition may require more careful optimization to balance the different interaction modes.
Mobile Phase Optimization: Fine-Tuning the Separation
  • Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and has a lower UV cutoff.

  • Aqueous Phase (Solvent A) and pH Control: This is crucial for controlling the retention and peak shape of this compound.

    • Mechanism: Using an acidic mobile phase (pH 2.5-3.5) ensures that the pyridine nitrogen is consistently protonated. This prevents it from interacting with acidic silanol groups on the stationary phase, thereby eliminating a major cause of peak tailing.[3][8]

    • Recommended Additive: A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is highly effective. Formic acid is MS-compatible, which is an advantage if the method is to be transferred to LC-MS for impurity identification.

Experimental Workflow for Purity Assessment

The logical flow of the purity assessment process is critical for ensuring data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (Dilute in Mobile Phase A/B) SystemSetup HPLC System Setup (Install Column, Purge System) SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in H2O/ACN) MobilePhase->SystemSetup Equilibration Column Equilibration (Run at initial conditions) SystemSetup->Equilibration SST System Suitability Test (SST) (Inject Standard) Equilibration->SST Injection Sample Injection SST->Injection If SST Passes Acquisition Data Acquisition (Chromatogram) Injection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: A Validated Approach

This protocol describes a robust method using the recommended polar-endcapped C18 column. It is designed to be a self-validating system, where system suitability criteria must be met before sample analysis.

1. Materials and Reagents:

  • Analyte: this compound

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Additive: Formic Acid (FA), LC-MS grade.

2. Chromatographic System:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 275 nm.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Scientist's Note: Degas both mobile phases prior to use to prevent bubble formation in the pump heads, which can cause pressure fluctuations and baseline noise.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the same diluent.

  • Scientist's Note: The choice of diluent is critical. Using a composition similar to the initial mobile phase conditions prevents peak distortion caused by solvent mismatch effects.

5. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    18.0 10 90
    18.1 70 30

    | 25.0 | 70 | 30 |

  • Scientist's Note: A gradient is employed to ensure that any late-eluting, more hydrophobic impurities are washed from the column, preventing carryover into the next injection. The final re-equilibration step is essential for reproducible retention times.[10]

6. System Suitability Test (SST):

  • Before injecting samples, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5.

    • Theoretical Plates (N): ≥ 5000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained. This is a core requirement of validated analytical procedures.[11][12]

7. Purity Calculation:

  • Purity is determined using the area percent method, assuming all components have a similar response factor at the detection wavelength.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity assessment of this compound by HPLC is a nuanced process that requires careful consideration of the analyte's physicochemical properties. While a standard C18 column can provide a result, the use of a polar-endcapped C18 stationary phase with an acidified mobile phase (e.g., 0.1% formic acid) offers a scientifically superior method. This approach directly addresses the basicity of the pyridine nitrogen, mitigating peak tailing and leading to a more accurate, robust, and reproducible analysis. For challenging separations involving closely related isomers, a phenyl-based column should be considered for its orthogonal selectivity. By following the detailed protocol and adhering to strict system suitability criteria, researchers can generate high-quality, reliable purity data essential for advancing their research and development programs.

References

A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions with 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. Among these, pyridin-2-ones are privileged structures due to their prevalence in biologically active molecules. The targeted modification of these core structures via cross-coupling reactions offers a powerful tool for generating molecular diversity. This guide provides a deep dive into the kinetic studies of two major classes of palladium-catalyzed cross-coupling reactions with a particularly challenging substrate: 3,5-Dibromo-6-methylpyridin-2-ol.

The Significance of Kinetic Studies in Cross-Coupling

Understanding the kinetics of a reaction is paramount for its optimization and scale-up. Kinetic analysis provides a quantitative measure of how reaction parameters—such as catalyst loading, ligand structure, substrate concentration, and temperature—influence the reaction rate. This information is crucial for:

  • Identifying the Rate-Determining Step (RDS): Pinpointing the slowest step in the catalytic cycle allows for targeted efforts to accelerate the overall reaction.[1][2]

  • Optimizing Reaction Conditions: A thorough kinetic understanding enables the rational selection of catalysts, ligands, and reaction conditions to maximize yield and minimize reaction times.

  • Elucidating Reaction Mechanisms: Kinetic data, in conjunction with other mechanistic studies, helps to build a comprehensive picture of the catalytic cycle, including the identification of catalyst resting states and off-cycle species.[3][4][5]

Comparative Kinetic Profiles: Suzuki-Miyaura vs. Buchwald-Hartwig Amination

The two bromine atoms on the this compound scaffold offer two potential sites for cross-coupling. For the purpose of this guide, we will focus on the selective mono-functionalization, which can often be achieved by carefully controlling reaction conditions. The inherent electronic and steric differences between a C-C bond-forming reaction (Suzuki-Miyaura) and a C-N bond-forming reaction (Buchwald-Hartwig) are expected to manifest in distinct kinetic behaviors.

Catalytic Cycles: A Visual Overview

The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are generally accepted to proceed through a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][6]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Adduct Oxidative Adduct Amido Complex Amido Complex Product Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Expected Kinetic Data Comparison

The following table summarizes the anticipated kinetic parameters for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound based on general principles of cross-coupling with similar substrates.

Kinetic Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Rationale & Causality
Typical Rate-Determining Step (RDS) Transmetalation or Oxidative AdditionReductive Elimination or Oxidative AdditionThe RDS in Suzuki couplings is often the transmetalation step, which can be slow due to the need for base activation of the boronic acid.[7] For Buchwald-Hartwig aminations, reductive elimination can be slow, especially with electron-rich amines or sterically hindered substrates.[1] Oxidative addition can be the RDS for both reactions when using less reactive aryl bromides or chlorides.
Reaction Order in Aryl Bromide Typically first-orderTypically first-orderThe concentration of the aryl bromide directly influences the rate of the oxidative addition step.
Reaction Order in Nucleophile Variable (often zero to first-order)Variable (often zero to first-order, can be negative)For Suzuki coupling, the order depends on the mechanism of transmetalation. For Buchwald-Hartwig, a negative order in amine can be observed if the amine inhibits the catalyst.[3]
Reaction Order in Catalyst Typically first-orderTypically first-orderThe reaction rate is generally directly proportional to the concentration of the active catalyst.
Influence of Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos)Bulky ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[8] Electron-rich ligands facilitate oxidative addition and reductive elimination. The choice of ligand is critical and often reaction-specific.[9]
Influence of Base Crucial for activating the boronic acid (e.g., K₂CO₃, Cs₂CO₃)Required for deprotonation of the amine (e.g., NaOtBu, K₃PO₄)The choice and strength of the base can significantly impact the reaction rate and can even alter the RDS.[1]

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis relies on careful experimental design and precise analytical measurements. The following is a generalized workflow for conducting kinetic studies on the cross-coupling reactions of this compound.

Kinetic_Workflow cluster_Setup 1. Reaction Setup cluster_Execution 2. Reaction Execution cluster_Analysis 3. Data Analysis Prepare Stock Solutions Prepare Stock Solutions Assemble Reaction Vessels Assemble Reaction Vessels Prepare Stock Solutions->Assemble Reaction Vessels Initiate Reaction Initiate Reaction Assemble Reaction Vessels->Initiate Reaction Time-course Sampling Time-course Sampling Initiate Reaction->Time-course Sampling Quench & Analyze Samples Quench & Analyze Samples Time-course Sampling->Quench & Analyze Samples Plot Concentration vs. Time Plot Concentration vs. Time Quench & Analyze Samples->Plot Concentration vs. Time Determine Initial Rates Determine Initial Rates Plot Concentration vs. Time->Determine Initial Rates Determine Reaction Orders Determine Reaction Orders Determine Initial Rates->Determine Reaction Orders Propose Rate Law Propose Rate Law Determine Reaction Orders->Propose Rate Law

Caption: Experimental workflow for the kinetic analysis of a cross-coupling reaction.

Step-by-Step Methodology: Initial Rate Studies
  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, the coupling partner (boronic acid or amine), the palladium precatalyst, the ligand, and the base in a suitable anhydrous solvent (e.g., dioxane, toluene).

    • An internal standard (e.g., dodecane) should be included in the stock solution of the limiting reagent for accurate quantification by GC or HPLC.

  • Reaction Setup:

    • In an array of oven-dried reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions of the catalyst, ligand, base, and the excess reagent.

    • Seal the vials under an inert atmosphere (e.g., argon or nitrogen).

    • Place the vials in a pre-heated aluminum block on a magnetic stir plate to equilibrate to the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reactions by adding the stock solution of the limiting reagent to each vial.

    • At predetermined time points, withdraw an aliquot from each reaction vial and immediately quench the reaction by adding it to a vial containing a quenching solution (e.g., a cooled solution of a strong acid or base).

  • Analysis:

    • Analyze the quenched samples by GC, HPLC, or UPLC to determine the concentration of the product formed or the starting material consumed relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial rate of the reaction from the initial linear portion of the concentration-time plot.

    • By systematically varying the initial concentration of one reactant while keeping the others constant, the reaction order with respect to each component can be determined. For example, a plot of log(initial rate) versus log([reactant]) will give a straight line with a slope equal to the order of the reaction.

Causality Behind Experimental Choices

  • Choice of Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts can provide more reproducible kinetic data by ensuring a consistent and rapid initiation.

  • Ligand Selection: The choice of ligand is critical. For challenging substrates like substituted pyridinols, bulky and electron-rich biaryl phosphine ligands are often necessary to promote efficient catalysis. The steric and electronic properties of the ligand directly impact the rates of oxidative addition and reductive elimination.

  • Solvent and Base Compatibility: The solvent and base must be compatible and chosen to ensure solubility of all reaction components. The polarity of the solvent can influence the stability of charged intermediates in the catalytic cycle. The strength and nature of the base can dramatically affect the rate of transmetalation in Suzuki couplings and amine deprotonation in Buchwald-Hartwig reactions.

Concluding Remarks

The kinetic analysis of cross-coupling reactions involving this compound, while challenging, is essential for developing efficient and robust synthetic methodologies. By applying the principles and experimental protocols outlined in this guide, researchers can gain valuable insights into the reaction mechanism, identify the rate-determining step, and rationally optimize reaction conditions. A thorough understanding of the kinetics of both Suzuki-Miyaura and Buchwald-Hartwig amination reactions will empower scientists to unlock the full synthetic potential of this versatile building block in the pursuit of novel pharmaceuticals and functional materials.

References

A Senior Application Scientist’s Guide to In Silico Reactivity Modeling: The Case of 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of computational methodologies for modeling the chemical reactivity of 3,5-Dibromo-6-methylpyridin-2-ol. Designed for researchers in drug development and synthetic chemistry, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to in silico investigation.

Introduction: The Significance of this compound

Substituted pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The title compound, this compound, is a versatile building block. Its reactivity is dictated by a confluence of electronic and structural features: the electron-donating hydroxyl/oxo group, the moderately activating methyl group, and the two deactivating, yet reactive, bromine atoms. These halogens are not mere placeholders; they can participate in halogen bonding and are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

A critical, often overlooked, aspect of this molecule is its tautomerism. The equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms is fundamental to its reactivity, as each tautomer presents a different electronic profile and set of reactive sites. Any credible in silico model must first address this equilibrium.

G cluster_0 This compound (Alcohol Tautomer) cluster_1 3,5-Dibromo-6-methylpyridin-2(1H)-one (Amide Tautomer) a a b b a->b Tautomerization b->a

Caption: Tautomeric equilibrium of the target molecule.

Part 1: A Comparative Analysis of Predictive Modeling Methodologies

The choice of computational method is a trade-off between accuracy and computational cost. For a molecule like this compound, where subtle electronic effects govern reactivity, this choice is paramount. We will compare three primary approaches: Density Functional Theory (DFT), Semi-Empirical Quantum Methods, and emerging Machine Learning models.

Density Functional Theory (DFT): The Gold Standard for Mechanistic Insight

DFT offers the best balance of computational cost and accuracy for studying reaction mechanisms and electronic properties of medium-sized organic molecules.

  • Expertise & Rationale: Unlike simpler methods, DFT explicitly models electron correlation, which is crucial for accurately describing bond-making and bond-breaking processes. For halogenated systems, the choice of functional is critical. Functionals like M06-2X or ωB97X-D are recommended as they are parameterized to better handle non-covalent interactions, such as the halogen bonding that might stabilize reaction intermediates.[4] The choice of basis set, such as 6-311+G(d,p) , provides the necessary flexibility to accurately describe the electron distribution around the bromine atoms.

  • Trustworthiness: DFT protocols are self-validating. A frequency calculation after geometry optimization is mandatory. The absence of imaginary frequencies confirms the structure is a true energy minimum (a stable reactant, intermediate, or product), while a single imaginary frequency confirms a first-order saddle point, i.e., a transition state.

Semi-Empirical Methods (e.g., GFN2-xTB): For High-Throughput Screening

Semi-empirical methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them thousands of times faster than DFT.

  • Expertise & Rationale: The GFN2-xTB method is a modern semi-empirical approach that performs remarkably well for geometries and non-covalent interactions across a wide range of elements, including halogens. While it should not be trusted for accurate reaction barrier heights, it is exceptionally useful for initial conformational searches or screening the reactivity of a large library of derivatives. Its speed allows for the rapid generation of initial geometries for subsequent, more accurate DFT refinement.

Machine Learning (ML) Models: The Future of Reactivity Prediction

ML models are trained on vast datasets of known reactions to predict the outcomes of new ones.[5][6]

  • Expertise & Rationale: These models excel at identifying patterns in chemical data that are not immediately obvious to human chemists. For reactivity, a graph neural network might learn to identify the most nucleophilic or electrophilic sites on a molecule based on its structure.[5] However, their predictive power is limited by the chemical space of their training data. For a specific, potentially novel reaction of this compound, a pre-trained model may not be reliable.

  • Trustworthiness: These models are validated statistically on a hold-out test set of reactions not used during training. The reliability of a prediction for a new molecule (an "out-of-sample" prediction) is inherently less certain than for a DFT calculation based on the laws of quantum mechanics.

Performance Comparison Summary

The following table provides a qualitative comparison of these methodologies for the purpose of modeling the reactivity of our target molecule.

Parameter Density Functional Theory (DFT) Semi-Empirical (GFN2-xTB) Machine Learning (ML)
Primary Use Case Mechanistic studies, accurate barrier heightsHigh-throughput screening, conformational analysisRapid outcome prediction, reactive site ID
Computational Cost High (Hours to Days)Very Low (Seconds to Minutes)Extremely Low (Milliseconds)
Accuracy (Geometries) HighMedium to HighVariable (Depends on Training)
Accuracy (Reaction Barriers) High (Typically 1-3 kcal/mol error)Low (Not reliable for quantitative use)Not directly applicable
Required Expertise High (Requires knowledge of QM)Low to MediumMedium (Requires data science skills)
Self-Validation Strong (via frequency analysis)Weak (Requires benchmarking vs. DFT)Moderate (via statistical validation)

Part 2: A Validated Workflow for DFT-Based Reactivity Analysis

This section provides a detailed, step-by-step protocol for predicting the most likely sites of electrophilic and nucleophilic attack on this compound and modeling a representative SNAr reaction.

G cluster_workflow DFT Reactivity Workflow cluster_descriptors Reactivity Descriptors start 1. Initial Structure (Pyridin-2-one tautomer) opt 2. Geometry Optimization & Frequency Calculation (e.g., ωB97X-D/6-311+G(d,p)) start->opt verify 3. Verification (Confirm no imaginary frequencies) opt->verify Self-Validation Step reactivity 4. Reactivity Descriptor Calculation verify->reactivity ts_search 5. Reaction Modeling (e.g., SNAr) (Locate Transition State) verify->ts_search Select reaction to model fmo Frontier Molecular Orbitals (HOMO for nucleophilicity, LUMO for electrophilicity) reactivity->fmo esp Electrostatic Potential Map (Red for nucleophilic sites, Blue for electrophilic sites) reactivity->esp verify_ts 6. TS Verification (Confirm one imaginary frequency) ts_search->verify_ts Self-Validation Step irc 7. IRC Calculation (Connect TS to reactants/products) verify_ts->irc end 8. Energy Profile & Analysis irc->end

Caption: A self-validating DFT workflow for reactivity analysis.

Protocol 1: Global Reactivity Descriptor Analysis
  • Structure Preparation: Build the 3,5-Dibromo-6-methylpyridin-2(1H)-one tautomer, as it is generally the more stable form.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation using the ωB97X-D functional and the 6-311+G(d,p) basis set. Include a solvent model (e.g., PCM for methanol) if the reaction is to be modeled in solution.

  • Validation: Confirm the output structure has zero imaginary frequencies. This is your validated ground state structure.

  • FMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO distribution indicates the most likely sites for electrophilic attack (where the molecule will act as a nucleophile). The LUMO distribution indicates the most likely sites for nucleophilic attack (where the molecule will act as an electrophile).[7]

  • ESP Map Calculation: Calculate and visualize the electrostatic potential mapped onto the electron density surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Protocol 2: Modeling a Nucleophilic Aromatic Substitution (SNAr) Reaction
  • Reactant Complex: Place a simple nucleophile (e.g., a methoxide anion, CH₃O⁻) near one of the bromine-bearing carbons (C3 or C5) of the optimized pyridinone structure. Optimize this reactant complex.

  • Transition State Search: Using the optimized reactant complex as a starting point, perform a transition state (TS) search. This calculation aims to find the lowest energy saddle point connecting reactants to the Meisenheimer intermediate.

  • TS Validation: Perform a frequency calculation on the resulting TS structure. A valid TS will have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the bond-forming (C-O) and bond-breaking (C-Br) process.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the validated TS. This traces the reaction path downhill from the TS, confirming that it connects the intended reactant complex to the desired intermediate.

  • Product Optimization: Optimize the structures found at the end of the forward and reverse IRC paths to obtain the final reactant and product energies. The difference in electronic energies provides the reaction barrier and overall reaction energy.

Conclusion and Recommendations

For a thorough and reliable investigation into the reactivity of this compound, a multi-tiered approach is recommended.

  • For broad screening of derivatives or initial conformational analysis: Use a fast, reliable semi-empirical method like GFN2-xTB.

  • For understanding reaction mechanisms, predicting regioselectivity, and calculating accurate reaction barriers: High-level DFT (e.g., ωB97X-D/6-311+G(d,p)) is the necessary and appropriate tool. The workflows described herein provide a self-validating framework for generating trustworthy results.

  • For rapid yes/no predictions on large datasets: Machine learning models can be powerful, but their application to this specific molecule should be treated with caution unless a relevant, well-validated model is available.

By carefully selecting the right computational tool for the question at hand and adhering to rigorous validation protocols, researchers can confidently use in silico modeling to guide and accelerate the experimental discovery process.

References

A Comparative Cost-Analysis of Synthetic Routes to 3,5-Dibromo-6-methylpyridin-2-ol: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-6-methylpyridin-2-ol

This compound is a key heterocyclic building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its di-brominated structure offers two reactive handles for subsequent cross-coupling reactions, allowing for the construction of diverse molecular architectures. The strategic selection of a synthetic route for this intermediate is a critical decision in early-stage drug development and process scale-up, directly impacting project timelines, budget, and overall feasibility. A robust synthetic process must balance chemical efficiency with economic viability, safety, and scalability.

This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, starting from the readily available precursor, 2-amino-6-methylpyridine. We will dissect each route, providing detailed experimental protocols, a transparent cost-benefit analysis based on current market pricing, and expert insights into the practical considerations for laboratory and pilot-plant scale synthesis.

Synthetic Strategy Overview: From Amine to Dibrominated Pyridinol

The overall strategy involves the transformation of the amino group of 2-amino-6-methylpyridine into a hydroxyl group, followed by the electrophilic bromination of the electron-rich pyridin-2-ol ring system. The key divergence in the evaluated routes lies in the choice of brominating agent and the staging of the reactions.

We will compare two distinct, yet related, approaches:

  • Route A1: Two-Step Synthesis via Bromination with Elemental Bromine (Br₂)

  • Route A2: Two-Step Synthesis via Bromination with N-Bromosuccinimide (NBS)

Both routes begin with the same initial step: the synthesis of the 6-methylpyridin-2-ol intermediate.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product cluster_route_A1 Route A1 cluster_route_A2 Route A2 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 6-Methylpyridin-2-ol 6-Methylpyridin-2-ol 2-Amino-6-methylpyridine->6-Methylpyridin-2-ol Step 1: Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O) Br2 Br₂ in Acetic Acid NBS NBS in Acetonitrile Final_Product This compound Br2->Final_Product Step 2: Dibromination NBS->Final_Product Step 2: Dibromination

Caption: Comparative workflow of the two synthetic routes.

Step 1 (Common to Both Routes): Synthesis of 6-Methylpyridin-2-ol

The conversion of an aromatic amine to a hydroxyl group is a classic transformation achieved via a diazonium salt intermediate. This reaction is foundational to both synthetic routes discussed.

Causality of Experimental Choices:

  • Diazotization: 2-amino-6-methylpyridine is treated with sodium nitrite in the presence of a strong mineral acid (sulfuric acid is chosen for its high boiling point and non-nucleophilic nature in this context) at low temperatures (0-5 °C). The acid protonates sodium nitrite to form nitrous acid (HNO₂) in situ. Nitrous acid is then further protonated and loses water to generate the potent electrophile, the nitrosonium ion (NO⁺)[1]. The amine's lone pair of electrons attacks the nitrosonium ion, initiating a cascade that forms the N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the aryldiazonium salt[1].

  • Temperature Control: Maintaining a low temperature is critical. Aryldiazonium salts are notoriously unstable and can decompose violently at elevated temperatures[2]. Keeping the reaction cold minimizes decomposition and prevents the formation of unwanted side products.

  • Hydrolysis: The diazonium salt is a superb leaving group precursor. Upon gentle warming in the aqueous acidic medium, the diazonium group is displaced by water in a nucleophilic aromatic substitution reaction, liberating nitrogen gas (N₂) and forming the desired 6-methylpyridin-2-ol[3].

Experimental Protocol: 6-Methylpyridin-2-ol
  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-6-methylpyridine (54.0 g, 0.5 mol).

  • Add a 20% v/v aqueous solution of sulfuric acid (400 mL) and cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (38.0 g, 0.55 mol) in 100 mL of water and add it dropwise to the stirred pyridine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the solution to 50-60 °C and maintain this temperature until nitrogen gas evolution ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethanol/water to afford 6-methylpyridin-2-ol as a white solid.

    • Expected Yield: 75-85%. For costing purposes, we will assume an 80% yield (43.6 g).

Route A1: Dibromination with Elemental Bromine (Br₂)

This route employs liquid bromine, a powerful and cost-effective, albeit hazardous, brominating agent. The pyridin-2-ol tautomer of the intermediate is highly activated towards electrophilic aromatic substitution, directing the incoming bromine electrophiles to the ortho and para positions (3 and 5 positions) relative to the hydroxyl group.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the pyridinol intermediate and is inert to bromine. Its polar protic nature can also help to polarize the Br-Br bond, enhancing its electrophilicity.

  • Stoichiometry: A slight excess of bromine (2.1 equivalents) is used to ensure the complete dibromination of the substrate.

Experimental Protocol: this compound (Route A1)
  • In a 500 mL flask, dissolve 6-methylpyridin-2-ol (21.8 g, 0.2 mol) in 200 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In a separate dropping funnel, prepare a solution of elemental bromine (67.1 g, 21.5 mL, 0.42 mol) in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred pyridinol solution over 30 minutes, maintaining the internal temperature below 20 °C.

  • After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 1 L of ice-water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is colorless.

  • Wash the filter cake with a cold 5% sodium thiosulfate solution to quench any unreacted bromine, followed by more water.

  • Dry the solid under vacuum at 50 °C to yield the final product.

    • Expected Yield: 90-95%. We will assume a 92% yield (49.1 g).

Route A2: Dibromination with N-Bromosuccinimide (NBS)

This alternative route utilizes N-Bromosuccinimide (NBS), a solid, crystalline reagent that is significantly easier and safer to handle than liquid bromine.[4] NBS serves as a source of electrophilic bromine for aromatic systems, particularly those that are electron-rich.[5][6]

Causality of Experimental Choices:

  • Reagent: NBS is a preferred brominating agent in many laboratory settings due to its ease of handling.[4] It provides a constant, low concentration of Br₂, minimizing side reactions that can occur with bulk bromine.[4]

  • Solvent: A polar aprotic solvent like acetonitrile or 1,2-dimethoxyethane (DME) is suitable for this reaction.[7] It effectively dissolves the reactants without interfering with the bromination mechanism.

  • Reaction Conditions: The reaction typically proceeds smoothly at room temperature, making it operationally simple and energy-efficient.[7]

Experimental Protocol: this compound (Route A2)
  • In a 1 L flask, dissolve 6-methylpyridin-2-ol (21.8 g, 0.2 mol) in 400 mL of acetonitrile.

  • Add N-Bromosuccinimide (NBS) (74.7 g, 0.42 mol) to the solution in portions over 15 minutes. The reaction is mildly exothermic.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Add 500 mL of water to the residue. The succinimide byproduct is water-soluble, while the desired product is not.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL) to remove all succinimide.

  • Dry the solid under vacuum at 50 °C to yield the final product.

    • Expected Yield: 95-98%. We will assume a 96% yield (51.2 g).[7]

Comparative Cost-Analysis

To provide a practical comparison, we have calculated the reagent costs to produce approximately 50 grams of the final product, this compound, for both Route A1 and Route A2. Prices are based on bulk catalog listings from common chemical suppliers and are subject to change.

Parameter Route A1 (Br₂) [Calculation Basis] Route A2 (NBS) [Calculation Basis]
Target Final Product 50.0 g (0.187 mol)50.0 g (0.187 mol)
Overall Yield 73.6% (0.80 * 0.92)76.8% (0.80 * 0.96)
Required Starting Amine 69.4 g (0.642 mol)66.7 g (0.617 mol)
---------
Reagent Required Mass Approx. Cost (USD)
2-Amino-6-methylpyridine69.4 g$28.00
Sodium Nitrite48.9 g$5.00
Sulfuric Acid (98%)~72 mL~$2.00
Bromine (Br₂) (Route A1) 86.3 g (27.7 mL) $15.00
Acetic Acid (Route A1) ~320 mL~$5.00
N-Bromosuccinimide (NBS) (Route A2) --
Acetonitrile (Route A2) --
---------
Total Estimated Reagent Cost ~$55.00
Cost per Gram of Product ~$1.10 / g

Note: Costs are estimates for illustrative purposes and do not include solvents for workup/recrystallization, labor, or waste disposal.

Discussion and Recommendation

G Route_A1 Route A1 (Br₂) Cost Cost-Effective Route_A1->Cost Lower Reagent Cost Route_A2 Route A2 (NBS) Safety Safer Handling Route_A2->Safety Avoids Liquid Br₂ Yield Higher Yield Route_A2->Yield Slightly Higher Yield Waste Simpler Workup Route_A2->Waste Water-Soluble Byproduct

Caption: Key decision factors for each synthetic route.

Route A1 (Elemental Bromine): The Workhorse for Scale-Up

From a purely economic standpoint, Route A1 is the clear winner , with a reagent cost per gram that is approximately 30% lower than Route A2. Elemental bromine is significantly cheaper than N-Bromosuccinimide on a molar equivalent basis.[7][8][9] For large-scale manufacturing where raw material costs are a primary driver, this route is highly attractive.

However, the cost advantage comes with significant operational challenges. Elemental bromine is a highly corrosive, toxic, and volatile liquid that requires specialized handling equipment, including dedicated fume hoods and scrubber systems, especially at scale. The workup also requires quenching with a reducing agent like sodium thiosulfate, adding an extra step and waste stream.

Route A2 (N-Bromosuccinimide): The Preferred Choice for Research and Early Development

Route A2 offers superior operational safety and simplicity. NBS is a stable, crystalline solid that is easy to weigh and handle, posing significantly fewer hazards than liquid bromine.[4] The reaction often proceeds with higher yields and selectivity, and the workup is more straightforward; the primary byproduct, succinimide, is water-soluble and easily removed by washing the product cake with water.

For research laboratories, medicinal chemistry applications, and early-stage process development where safety, reliability, and speed are prioritized over minimizing raw material costs, Route A2 is the recommended approach . The slightly higher cost per gram is a justifiable trade-off for the reduced risk and operational simplicity. As a process moves towards larger-scale production, a thorough hazard and operability (HAZOP) study would be required to determine if the capital investment for safely handling bromine in Route A1 is justified by the long-term cost savings.

Conclusion

The choice between using elemental bromine and N-Bromosuccinimide for the synthesis of this compound represents a classic process chemistry dilemma: balancing cost against safety and operational efficiency.

  • For large-scale, cost-driven manufacturing , the Elemental Bromine (Route A1) pathway is the most economically viable, provided the necessary engineering controls and safety protocols are in place.

  • For laboratory-scale synthesis, medicinal chemistry, and initial scale-up , the N-Bromosuccinimide (Route A2) pathway is superior due to its enhanced safety profile, higher yield, and simpler workup.

Ultimately, the optimal route depends on the specific context of the synthesis, including the scale of production, available equipment, and the risk tolerance of the organization. This guide provides the foundational data and rationale to make an informed and strategic decision.

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3,5-Dibromo-6-methylpyridin-2-ol

An Essential Framework for Laboratory Safety and Operational Integrity

For professionals in research, discovery, and drug development, the meticulous handling of chemical compounds is fundamental to both personal safety and the integrity of scientific outcomes. This guide provides a comprehensive, technically grounded protocol for the safe handling of this compound, a halogenated pyridine derivative. By understanding the underlying principles of the recommended safety measures, you can foster a culture of safety and precision in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, by analyzing data from structurally similar compounds, we can establish a robust safety protocol. The operational guidance herein is built upon established principles for managing halogenated organic compounds and reflects the stringent standards required in a professional laboratory setting.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on data from analogous compounds, this compound is anticipated to present several key hazards. A proactive risk assessment is the first and most critical step in its safe management.

Anticipated Hazards:

  • Skin Irritation: Similar brominated pyridine compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1]

Understanding the "Why": The bromine atoms on the pyridine ring increase the compound's reactivity and potential to interact with biological tissues, leading to irritation. The crystalline or powdered nature of such compounds also makes them an inhalation hazard if not handled correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of solutions or contact with airborne particles.
Hand Protection Nitrile gloves.Nitrile offers good resistance to a variety of chemicals and is a standard choice for laboratory work.[4][5][6]
Respiratory Protection A NIOSH-approved respirator.Required when working outside a fume hood or if there is a risk of generating dust.[7]
Protective Clothing A flame-resistant lab coat.Protects the skin from contact with the chemical and provides a barrier against spills.[8]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Inside Hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Seal Container Seal Container Dissolve/React->Seal Container Decontaminate Workspace Decontaminate Workspace Seal Container->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: A typical workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, ensure that a chemical fume hood is certified and functioning correctly.[4][5]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within the chemical fume hood to prevent inhalation of dust or vapors.[7]

    • When weighing the solid, use a draft shield to prevent the dispersal of fine particles.

    • Keep the container tightly sealed when not in use to prevent the release of any vapors and to protect the compound from atmospheric moisture.[1][4]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • The storage location should be clearly marked with the appropriate hazard warnings.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9][10] Remove contaminated clothing.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Seek immediate medical attention.[1][2][9]
Inhalation Move the individual to fresh air.[1][2][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][9] Seek medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2][9] Seek immediate medical attention.[1][9]

Spill Management and Waste Disposal: Environmental Responsibility

Proper management of spills and waste is a critical component of laboratory safety and environmental stewardship.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: If it is safe to do so, prevent the spread of the spill. For a solid spill, carefully cover it with an absorbent material to minimize dust generation.

  • Clean-up: Wearing appropriate PPE, collect the spilled material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal:

  • Segregation: All waste containing this compound must be segregated as halogenated organic waste.[11] This is crucial because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[11]

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor for the collection and disposal of the waste.[11]

By adhering to these detailed procedures, you contribute to a safer and more efficient research environment. This guide is intended to be a living document; always consult your institution's specific safety protocols and the most current safety data available for any chemical you handle.

References

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Retrosynthesis Analysis

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3,5-Dibromo-6-methylpyridin-2-ol
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3,5-Dibromo-6-methylpyridin-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.